molecular formula C22H30O14 B1179787 Arillatose B CAS No. 137941-45-8

Arillatose B

Cat. No.: B1179787
CAS No.: 137941-45-8
M. Wt: 518.5 g/mol
InChI Key: XMBZZLUIFFOAHR-YQTDNFGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arillatose B has been reported in Polygala arillata and Veronica pulvinaris with data available.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBZZLUIFFOAHR-YQTDNFGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347775
Record name Arillatose B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137941-45-8
Record name Arillatose B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Provenance of Arillatose B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and putative biosynthetic pathway of Arillatose B, a sucrose ester with potential applications in pharmaceutical research. The information is compiled from peer-reviewed scientific literature to serve as a foundational resource for professionals in drug discovery and development.

Natural Sources of this compound

This compound has been identified and isolated from the roots of the plant species Polygala arillata.[1][2] This finding is documented in a 2000 study published in the Journal of Natural Products, which remains the primary reference for the natural origin of this compound. While other plant species have been suggested as potential sources, Polygala arillata is the only one scientifically validated to date.

Quantitative Data

The available scientific literature in the public domain does not specify the quantitative yield of this compound from Polygala arillata. The primary isolation paper focuses on the structural elucidation of new compounds, including this compound, but does not provide data on the extraction efficiency or the concentration of the compound in the plant material.

CompoundNatural SourcePlant PartReported YieldReference
This compoundPolygala arillataRootsNot ReportedKobayashi et al., 2000

Experimental Protocols: Isolation of this compound

The isolation of this compound from the roots of Polygala arillata involves a multi-step extraction and chromatographic purification process. The following protocol is based on the methodology described in the primary literature.

Plant Material and Extraction
  • Plant Material: The air-dried roots of Polygala arillata are used as the starting material.

  • Initial Extraction: The dried roots are subjected to reflux extraction with methanol (MeOH).

  • Solvent Partitioning: The resulting methanol extract is suspended in water (H₂O) and then partitioned with diethyl ether to remove nonpolar compounds. The aqueous layer, containing the more polar compounds including this compound, is retained.

Chromatographic Purification
  • Adsorption Chromatography: The aqueous layer is adsorbed onto a porous polymer gel, specifically Diaion HP-20.

  • Elution: The column is eluted with a gradient of water and methanol.

  • Fraction Collection: The fraction eluting with 50% methanol in water is collected, as this fraction contains this compound and other sucrose esters.

  • Further Purification: This 50% methanol fraction is subjected to further chromatographic steps to isolate the pure compounds. While the specific details of the subsequent chromatography are not fully elaborated in the abstract, techniques such as High-Performance Liquid Chromatography (HPLC) are standard practice for the final purification of natural products.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Polygala arillata.

G Figure 1: Experimental Workflow for this compound Isolation cluster_extraction Extraction cluster_purification Purification A Air-dried roots of Polygala arillata B Methanol Reflux Extraction A->B C Crude Methanol Extract B->C D Suspension in Water C->D E Partitioning with Diethyl Ether D->E F Aqueous Layer (Polar Compounds) E->F G Ether Layer (Nonpolar Compounds - Discarded) E->G H Adsorption on Diaion HP-20 Column F->H I Elution with Water/Methanol Gradient H->I J Collection of 50% Methanol Fraction I->J K Further Chromatographic Purification (e.g., HPLC) J->K L Isolated this compound K->L

Caption: Figure 1: Experimental Workflow for this compound Isolation.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, which is 6'-O-feruloylsucrose, is believed to originate from the phenylpropanoid pathway, leading to the formation of ferulic acid, which is subsequently esterified to a sucrose molecule.

  • Phenylpropanoid Pathway: The amino acid L-phenylalanine, derived from the shikimate pathway, is converted through a series of enzymatic reactions into p-coumaroyl-CoA.

  • Formation of Feruloyl-CoA: p-Coumaroyl-CoA is then hydroxylated and methylated to form feruloyl-CoA.

  • Sucrose Acylation: The final step involves the transfer of the feruloyl group from feruloyl-CoA to the 6'-hydroxyl group of a sucrose molecule. This reaction is likely catalyzed by a specific acyltransferase. Recent research in other plant species has identified a "sucrose ferulate cycle," indicating a potentially complex regulation of sucrose esterification.

The following diagram outlines the probable biosynthetic route to this compound.

G Figure 2: Putative Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_sucrose_esterification Sucrose Esterification A L-Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D p-Coumaroyl-CoA C->D 4CL E Caffeoyl-CoA D->E C3H F Feruloyl-CoA E->F CCoAOMT I Acyltransferase F->I G Sucrose G->I H This compound (6'-O-Feruloylsucrose) I->H

Caption: Figure 2: Putative Biosynthetic Pathway of this compound.

Disclaimer: The biosynthetic pathway presented is a putative pathway based on established knowledge of phenylpropanoid and sucrose ester biosynthesis in plants. The specific enzymes involved in the biosynthesis of this compound in Polygala arillata have not yet been experimentally characterized.

References

Arillatose B: A Comprehensive Technical Overview of its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arillatose B, chemically identified as 6-O-feruloylsucrose, is a naturally occurring sucrose ester that has garnered interest within the scientific community. Initially isolated from the roots of the Greek endemic species Aristolochia cretica, its presence has since been reported in a variety of other plant species, including Polygala arillata and Catalpa fargesii f. duclouxii. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the experimental protocols for its isolation and structure elucidation. Furthermore, it summarizes the current understanding of its biological activities, presenting quantitative data where available and outlining the methodologies used in these bioassays. The guide also includes visualizations of experimental workflows to facilitate a deeper understanding of the processes involved.

Discovery and Historical Context

This compound was first reported as a known sucrose ester in a 2005 study by Georgopoulou and colleagues, during their investigation of the chemical constituents of Aristolochia cretica roots.[1][2] In this seminal work, this compound was isolated alongside a novel sucrose ester, acretoside. The structural determination of this compound was accomplished through meticulous analysis of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data.[1][2]

Subsequent phytochemical investigations have identified this compound in other plant genera, suggesting a wider distribution in the plant kingdom. Notably, it has been isolated from the roots of Polygala arillata and the herbs of Catalpa fargesii f. duclouxii. Its presence has also been detected in staple crops such as rice (Oryza sativa) and sesame (Sesamum indicum). This widespread occurrence hints at a potential ecological role for the compound and provides multiple natural sources for its extraction.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPart of Plant
Aristolochia creticaAristolochiaceaeRoots
Polygala arillataPolygalaceaeRoots
Catalpa fargesii f. duclouxiiBignoniaceaeHerbs
Globularia orientalisPlantaginaceaeNot specified
Oryza sativaPoaceaeGrain
Sesamum indicumPedaliaceaeSeeds

Physicochemical Properties

This compound is a glycoside composed of a sucrose molecule esterified with a ferulic acid moiety at the 6-position of the glucose unit.

Table 2: Physicochemical Identifiers of this compound

PropertyValue
Chemical Name 6-O-feruloylsucrose
IUPAC Name [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
CAS Number 137941-45-8
Molecular Formula C22H30O14
Molecular Weight 518.47 g/mol

Experimental Protocols

Isolation of this compound from Aristolochia cretica

The following protocol is based on the methodology described by Georgopoulou et al. (2005) for the isolation of this compound from the roots of A. cretica.

Experimental Workflow for this compound Isolation

Isolation_Workflow Start Dried and Powdered Roots of A. cretica Extraction Maceration with Dichloromethane-Methanol (1:1) at room temperature Start->Extraction Filtration Filtration and Concentration under reduced pressure Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partition Liquid-Liquid Partitioning Crude_Extract->Partition DCM_Fraction Dichloromethane Fraction Partition->DCM_Fraction Non-polar compounds MeOH_Fraction Methanol Fraction Partition->MeOH_Fraction Polar compounds Column_Chromatography VLC on Silica Gel (DCM -> DCM/MeOH -> MeOH) MeOH_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC RP-HPLC (Acetonitrile/Water gradient) Fractions->HPLC Arillatose_B Pure this compound HPLC->Arillatose_B

Caption: Workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered roots of A. cretica are macerated with a 1:1 mixture of dichloromethane and methanol at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, using a solvent gradient starting from dichloromethane and gradually increasing the polarity with methanol.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient system to afford the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula C22H30O14.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons, revealing signals characteristic of a feruloyl group and a sucrose moiety.

    • ¹³C NMR: Determines the number of carbon atoms and their hybridization states.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the proton networks in the glucose, fructose, and feruloyl residues.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. The key HMBC correlation that establishes the position of the feruloyl group is between the protons of the C-6 methylene group of the glucose unit and the carbonyl carbon of the ferulic acid moiety.

Biological Activities and Potential Applications

Preliminary studies and computational analyses suggest that this compound possesses a range of biological activities, although comprehensive in vivo and clinical data is still limited.

Antimicrobial and Anti-inflammatory Properties

This compound has been reported to exhibit antimicrobial and anti-inflammatory effects. However, specific quantitative data from these studies, such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity or IC50 values for inflammatory markers, are not yet widely published in peer-reviewed literature. The general protocols for assessing these activities are outlined below.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism and broth) and negative (broth only) controls are included.

  • The plate is incubated under suitable conditions for the microorganism.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of this compound for a specified period.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After incubation, the concentration of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.

  • The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated.

Dual PI3K/mTOR Inhibition

A computational study has identified this compound as a potential dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.

Signaling Pathway of PI3K/AKT/mTOR

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT Activation Arillatose_B This compound Arillatose_B->PI3K Inhibition Arillatose_B->mTORC1 Inhibition Arillatose_B->mTORC2 Inhibition

Caption: Proposed inhibition of the PI3K/mTOR pathway by this compound.

The in silico study suggested that this compound could bind to the ATP-binding sites of both PI3K and mTOR. Experimental validation of this dual inhibitory activity is a promising area for future research. A typical experimental workflow to validate this would involve in vitro kinase assays.

Experimental Workflow for PI3K/mTOR Kinase Assay

Kinase_Assay_Workflow Start Recombinant PI3K/mTOR enzyme Incubation Incubate enzyme with this compound and ATP Start->Incubation Substrate_Addition Add specific substrate Incubation->Substrate_Addition Detection Measure product formation (e.g., phosphorylation) Substrate_Addition->Detection IC50_Calculation Calculate IC50 value Detection->IC50_Calculation

Caption: General workflow for an in vitro kinase inhibition assay.

Future Perspectives

This compound represents an interesting natural product with potential therapeutic applications. Future research should focus on:

  • Comprehensive Biological Screening: Conducting a wide range of in vitro and in vivo studies to fully characterize its pharmacological profile.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its observed biological activities, particularly the experimental validation of its dual PI3K/mTOR inhibitory potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.

  • Development of Efficient Extraction and Synthesis Methods: Optimizing isolation protocols from natural sources and developing a total synthesis route to ensure a sustainable supply for further research and development.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a comprehensive overview of the current knowledge on this compound and highlighting promising avenues for future investigation.

References

The Biosynthesis of Arillatose B (6-O-feruloyl-β-D-fructofuranosyl-α-D-glucopyranoside) in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arillatose B, systematically named 6-O-feruloyl-β-D-fructofuranosyl-α-D-glucopyranoside (6-O-feruloylsucrose), is a naturally occurring sucrose phenylpropanoid ester. Its biosynthesis in plants is a multi-step process that converges two major metabolic pathways: sucrose biosynthesis and the phenylpropanoid pathway, culminating in a final esterification step. This technical guide provides an in-depth overview of the complete biosynthetic pathway of this compound, presenting quantitative data, detailed experimental protocols for key enzymes, and visual diagrams of the involved pathways and workflows.

Introduction

Phenylpropanoid sucrose esters are a class of plant secondary metabolites known for their diverse biological activities, including roles in plant defense. This compound, a monosubstituted feruloylated sucrose, is of interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. The biosynthesis of this compound can be conceptually divided into three key stages:

  • Sucrose Biosynthesis: The production of the sucrose backbone.

  • Ferulic Acid Biosynthesis: The synthesis of the acyl donor, ferulic acid, via the phenylpropanoid pathway.

  • Esterification: The final enzymatic transfer of ferulic acid to the 6-hydroxyl group of the glucose moiety of sucrose.

This guide will provide a detailed technical examination of each of these stages.

The Biosynthetic Pathway of this compound

Stage 1: Sucrose Biosynthesis

Sucrose is the primary product of photosynthesis in most plants and serves as the main transport sugar.[1] Its synthesis occurs in the cytosol of photosynthetic cells. The pathway begins with the products of the Calvin cycle, triose phosphates, which are exported from the chloroplast.[2]

The key steps are:

  • Conversion of triose phosphates to hexose phosphates (fructose-6-phosphate and glucose-1-phosphate).

  • Activation of glucose-1-phosphate to UDP-glucose by UDP-glucose pyrophosphorylase.

  • Synthesis of sucrose-6-phosphate from UDP-glucose and fructose-6-phosphate, catalyzed by sucrose-phosphate synthase (SPS).[3]

  • Dephosphorylation of sucrose-6-phosphate by sucrose-phosphate phosphatase (SPP) to yield sucrose.[4]

Alternatively, sucrose synthase (SuSy) can catalyze the reversible synthesis of sucrose from UDP-glucose and fructose.[4]

Sucrose_Biosynthesis cluster_chloroplast Chloroplast cluster_cytosol Cytosol Triose Phosphates Triose Phosphates Fructose-6-Phosphate Fructose-6-Phosphate Triose Phosphates->Fructose-6-Phosphate Glucose-1-Phosphate Glucose-1-Phosphate Fructose-6-Phosphate->Glucose-1-Phosphate Sucrose-6-Phosphate Sucrose-6-Phosphate Fructose-6-Phosphate->Sucrose-6-Phosphate UDP-Glucose UDP-Glucose Glucose-1-Phosphate->UDP-Glucose UDP-glucose pyrophosphorylase UDP-Glucose->Sucrose-6-Phosphate Sucrose-Phosphate Synthase (SPS) Sucrose Sucrose Sucrose-6-Phosphate->Sucrose Sucrose-Phosphate Phosphatase (SPP) Ferulic_Acid_Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT/C3'H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Final_Esterification Sucrose Sucrose This compound This compound Sucrose->this compound Feruloyl-CoA Feruloyl-CoA Feruloyl-CoA->this compound Sucrose 6-O-feruloyltransferase (putative SFT) Acyltransferase_Workflow cluster_in_silico In Silico Analysis cluster_molecular_biology Molecular Biology cluster_biochemistry Biochemical Characterization Database Mining Genome/Transcriptome Database Mining Candidate Selection Candidate Gene Selection Database Mining->Candidate Selection BLAST, Homology Cloning Cloning Candidate Selection->Cloning Heterologous Expression Heterologous Expression Cloning->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Product Analysis Product Analysis (HPLC, LC-MS) Enzyme Assays->Product Analysis Kinetic Analysis Kinetic Analysis Product Analysis->Kinetic Analysis Confirmed Activity

References

Spectroscopic Profile of Arillatose B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Arillatose B, a phenylpropanoid sucrose ester. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. This compound, also known as 6'-O-feruloylsucrose, is a sucrose ester that has been isolated from the roots of Polygala arillata.[1] Its structure has been elucidated through extensive spectroscopic analysis.

Chemical Structure

This compound possesses the chemical formula C₂₂H₃₀O₁₄ and a molecular weight of 518.47 g/mol . The structure consists of a sucrose backbone with a feruloyl group esterified at the 6'-position of the fructofuranosyl moiety.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a molecule.

Ionization ModeMass-to-Charge Ratio (m/z)FormulaDescription
HR-FABMS541.1581 [M+Na]⁺C₂₂H₃₀O₁₄NaCalculated for C₂₂H₃₀O₁₄Na, 541.1584
Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. The assignments presented here are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
Glucopyranosyl moiety
15.39d3.5
23.46dd10.0, 3.5
33.65t10.0
43.28t10.0
53.73m
6a3.79dd12.0, 5.5
6b3.69dd12.0, 2.0
Fructofuranosyl moiety
1'a3.65d12.0
1'b3.59d12.0
3'4.09d8.0
4'3.82d8.0
5'4.18m
6'a4.45dd12.0, 2.5
6'b4.38dd12.0, 5.5
Feruloyl moiety
2''7.18d1.5
5''6.80d8.0
6''7.07dd8.0, 1.5
7''7.60d16.0
8''6.43d16.0
OMe3.88s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ) ppm
Glucopyranosyl moiety
193.1
273.1
374.0
471.0
574.3
661.9
Fructofuranosyl moiety
1'63.8
2'104.9
3'77.9
4'75.9
5'82.5
6'64.9
Feruloyl moiety
1''127.9
2''111.5
3''149.2
4''150.0
5''116.5
6''124.2
7''147.1
8''115.1
9''168.6
OMe56.4

Experimental Protocols

The spectroscopic data presented above were acquired using standard, well-established methodologies in the field of natural product chemistry.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of methanol-d₄ (CD₃OD; δH 3.31, δC 49.0). Standard pulse sequences were utilized for 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivities and assign all proton and carbon signals unequivocally.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and elemental composition of this compound. The sample was ionized using a suitable matrix, and the mass-to-charge ratio of the resulting ions was measured.

Data Interpretation and Structural Confirmation

The ¹H NMR spectrum of this compound shows characteristic signals for a sucrose moiety and a feruloyl group. The anomeric proton of the glucopyranosyl unit appears as a doublet at δ 5.39 with a small coupling constant (J = 3.5 Hz), indicative of an α-configuration. The protons of the feruloyl group exhibit signals in the aromatic and olefinic regions, consistent with its structure.

The ¹³C NMR spectrum further confirms the presence of 22 carbon atoms. The downfield shift of the C-6' signal of the fructofuranosyl moiety to δ 64.9, compared to unsubstituted sucrose, confirms the esterification at this position. This is further supported by HMBC correlations between the H-6' protons (δ 4.45 and 4.38) and the carbonyl carbon of the feruloyl group (C-9'', δ 168.6).

The HR-FABMS data provided the exact mass of the sodium adduct of this compound, which was in close agreement with the calculated value for the molecular formula C₂₂H₃₀O₁₄Na, thus confirming its elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

experimental_workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis plant_material Polygala arillata roots extraction Extraction with MeOH plant_material->extraction partition Partitioning extraction->partition chromatography Column Chromatography partition->chromatography arillatose_b This compound chromatography->arillatose_b nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) arillatose_b->nmr ms Mass Spectrometry (HR-FABMS) arillatose_b->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

In Silico Prediction of Arillatose B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arillatose B, a sucrose ester of ferulic acid, is a natural product with a largely unexplored biological activity profile. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a detailed workflow for researchers in drug discovery and development. By leveraging computational methods, this guide outlines a systematic approach to identify potential protein targets, elucidate mechanisms of action, and predict the therapeutic potential of this novel compound. This document details methodologies for molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, supplemented with structured data tables and visual workflows to facilitate understanding and application.

Introduction to this compound

This compound, also known as 6'-O-Feruloylsucrose, is a natural compound isolated from plant species such as Aristolochia cretica and Catalpa fargesii f. duclouxii.[1][2] Its chemical structure consists of a sucrose molecule esterified with a ferulic acid group.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C22H30O14PubChem[3]
Molecular Weight 518.5 g/mol PubChem[3]
IUPAC Name [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoatePubChem[3]
Canonical SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2--INVALID-LINK--O[C@]3(--INVALID-LINK--CO)O)O)CO)O)O">C@HO)OPubChem[3]

Given the lack of experimental data on the bioactivity of this compound, in silico methods present a rapid and cost-effective approach to generate hypotheses and guide further experimental validation.[2][4] This guide will use a hypothetical target to illustrate the predictive workflow. Based on the structural similarity of the feruloyl moiety to other known bioactive compounds with anti-inflammatory properties, we will hypothesize that this compound may target Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound can be approached through a multi-step computational workflow. This process integrates various computational techniques to build a comprehensive profile of the compound's potential biological effects.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Activity & Property Prediction cluster_3 Phase 4: Hypothesis & Validation A Ligand-Based Target Prediction C Molecular Docking A->C B Structure-Based Target Prediction B->C D Pharmacophore Modeling C->D E QSAR Analysis C->E G Bioactivity Hypothesis D->G E->G F ADMET Prediction F->G H Experimental Validation G->H

In Silico Bioactivity Prediction Workflow for this compound.

Experimental Protocols

This section details the methodologies for the key in silico experiments outlined in the workflow.

Ligand-Based Target Prediction

This approach identifies potential protein targets by comparing this compound to a database of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

Protocol:

  • Input Data: The 2D structure of this compound in SMILES or SDF format.

  • Database Selection: Utilize publicly available chemogenomic databases such as ChEMBL, PubChem, or TargetHunter.[5]

  • Similarity Search:

    • Select a molecular fingerprint method (e.g., ECFP4, Morgan fingerprints).

    • Perform a similarity search against the chosen database using a defined similarity threshold (e.g., Tanimoto coefficient > 0.7).

  • Target Annotation: The biological targets of the most similar compounds are retrieved and ranked based on the similarity score and the number of associated active compounds.

  • Hypothesis Generation: The ranked list of potential targets provides hypotheses for further investigation. For this compound, this method might identify targets associated with other ferulic acid derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[6] It also estimates the binding affinity, which can be used to rank potential compounds.

Protocol for Docking this compound to COX-2:

  • Protein Preparation:

    • Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.

  • Ligand Preparation:

    • Generate the 3D conformation of this compound from its 2D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock, Glide, or GOLD.[6]

    • Define the search space (grid box) around the binding site of COX-2.

    • Run the docking algorithm to generate multiple binding poses of this compound within the active site.

  • Pose Analysis and Scoring:

    • Analyze the generated poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

    • Use the docking score to estimate the binding affinity. The results can be summarized in a table.

Table 2: Hypothetical Docking Results of this compound with COX-2

ParameterValue
Docking Score (kcal/mol) -9.5
Key Interacting Residues Arg120, Tyr355, Ser530
Number of Hydrogen Bonds 4
Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

Protocol:

  • Model Generation:

    • Ligand-based: Align a set of known active ligands for the target (e.g., known COX-2 inhibitors) and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • Structure-based: Analyze the interaction pattern of a ligand in the protein's binding site (from docking or a crystal structure) to define the key features.

  • Model Validation: Validate the pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to screen a database of compounds (including this compound) to identify molecules that match the pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[7]

Protocol:

  • Data Set Preparation:

    • Collect a dataset of compounds with known bioactivity against the target of interest (e.g., IC50 values for COX-2 inhibitors).

    • Divide the dataset into a training set and a test set.

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors (e.g., topological, constitutional, 3D descriptors).

  • Model Building:

    • Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Validate the QSAR model using the test set and statistical metrics such as the correlation coefficient (R²) and the root mean square error (RMSE).

  • Activity Prediction:

    • Use the validated QSAR model to predict the biological activity of this compound.

Visualization of a Hypothetical Signaling Pathway

Assuming this compound inhibits COX-2, it would impact the arachidonic acid signaling pathway. The following diagram illustrates this hypothetical mechanism of action.

G cluster_0 Arachidonic Acid Pathway A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-2 B->C D Prostaglandins C->D E Inflammation Pain Fever D->E F This compound F->C

Hypothetical Inhibition of the COX-2 Pathway by this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of this compound's bioactivity. By employing a systematic workflow of ligand-based target prediction, molecular docking, pharmacophore modeling, and QSAR analysis, researchers can generate robust hypotheses about its potential therapeutic applications. The detailed protocols and visual aids are intended to facilitate the practical application of these computational methods. The hypothetical targeting of COX-2 serves as an illustrative example, and the described workflow is adaptable to other potential targets identified through initial screening. Ultimately, the in silico predictions detailed in this guide should serve as a foundation for guiding subsequent experimental validation and accelerating the drug discovery process for this compound.

References

A Technical Guide to the Thermochemical Properties of Arillatose B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arillatose B, a sucrose ester identified in the medicinal plant Polygala arillata, presents a promising scaffold for drug discovery. A comprehensive understanding of its thermochemical properties is fundamental for its development, from ensuring stability in formulations to predicting its behavior in biological systems. This technical guide outlines the methodologies for determining the key thermochemical parameters of this compound, including its enthalpy of formation, standard molar entropy, and heat capacity. While specific experimental data for this compound is not yet publicly available, this document details the established experimental protocols and computational approaches that are critical for obtaining this essential information. Furthermore, it explores the potential biological relevance of this compound by proposing a putative signaling pathway based on the known activities of related compounds from the Polygala genus.

Introduction

This compound is a naturally occurring sucrose ester with the molecular formula C22H30O14 and a molecular weight of 518.5 g/mol [1]. It is found in Polygala arillata, a plant with a history of use in traditional medicine for treating conditions such as muscular swelling, hepatitis, and pneumonia[2][3]. The biological activities of compounds from the Polygala genus, including anti-inflammatory and cognitive-enhancing effects, suggest that this compound may possess significant therapeutic potential[4][5].

The thermochemical properties of a drug candidate are critical for its successful development. These properties govern its stability, solubility, and interactions with other molecules, all of which are pivotal for formulation, pharmacokinetics, and pharmacodynamics. This guide provides a detailed overview of the necessary experimental and computational methods to characterize the thermochemical profile of this compound.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC22H30O14PubChem[1]
Molecular Weight518.5 g/mol PubChem[1]
IUPAC Name[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoatePubChem[1]
CAS Number137941-45-8PubChem[1]

Table 1. Physicochemical Properties of this compound.

Thermochemical Properties: Data and Experimental Protocols

While specific experimental thermochemical data for this compound are not available in the current literature, this section outlines the standard methodologies for their determination. The values for related compounds, where available, are provided for context.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states[6]. It is a crucial parameter for assessing the energetic stability of a molecule.

Experimental Protocol: Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) of this compound can be determined experimentally using a bomb calorimeter. The enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed sample of pure this compound (typically 1-1.5 g) is pressed into a pellet.

  • Bomb Setup: The pellet is placed in a crucible within a sealed "bomb" vessel. A fuse wire is positioned to make contact with the sample.

  • Pressurization: The bomb is purged of air and filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature change of the water is recorded until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the fuse wire combustion and any acid formation.

The enthalpy of formation can be calculated using the following equation:

ΔfH°(this compound) = ΣΔfH°(products) - ΔcH°(this compound)

where the products of combustion are CO2(g) and H2O(l).

G cluster_0 Bomb Calorimetry Workflow Sample Prep 1. Sample Preparation (this compound pellet) Bomb Setup 2. Bomb Setup (Crucible, Fuse Wire) Sample Prep->Bomb Setup Pressurization 3. Pressurization (High-pressure O2) Bomb Setup->Pressurization Calorimeter 4. Calorimeter Assembly (Bomb in Water Bath) Pressurization->Calorimeter Ignition 5. Ignition (Electrical Current) Calorimeter->Ignition Data Acq 6. Temperature Monitoring (ΔT) Ignition->Data Acq Calculation 7. Calculation (ΔcH°, then ΔfH°) Data Acq->Calculation

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance at a standard state[7]. It provides insight into the degree of randomness or disorder of a molecule.

Experimental Protocol: Adiabatic Calorimetry

The standard molar entropy of this compound can be determined by measuring its heat capacity as a function of temperature from near absolute zero (0 K) up to the standard temperature (298.15 K) using an adiabatic calorimeter.

Methodology:

  • Sample Preparation: A known mass of crystalline this compound is placed in a sample holder within the calorimeter.

  • Cooling: The sample is cooled to a very low temperature, typically using liquid helium.

  • Heating: A known quantity of heat is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

  • Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature step.

  • Entropy Calculation: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity divided by the temperature from 0 K to 298.15 K, accounting for any phase transitions.

S°(298.15 K) = ∫(0 to 298.15) (Cp/T) dT

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree[8]. It is an important parameter for understanding how a substance stores thermal energy.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature[9][10].

Methodology:

  • Sample and Reference Pans: A small, accurately weighed sample of this compound is placed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Temperature Program: The sample and reference pans are heated at a constant rate in the DSC instrument.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) run under the same conditions.

G cluster_1 DSC for Heat Capacity Measurement Sample Prep 1. Sample & Reference (this compound in pan, empty pan) DSC Run 2. Controlled Heating (Constant rate) Sample Prep->DSC Run Data Acq 3. Measure Differential Heat Flow DSC Run->Data Acq Calculation 5. Calculate Cp (Comparison to standard) Data Acq->Calculation Calibration 4. Run Standard (e.g., Sapphire) Calibration->Calculation

Caption: Workflow for determining heat capacity using DSC.

Potential Biological Signaling Pathway

Given that this compound is isolated from Polygala arillata, a plant with known medicinal properties, and related compounds from the genus exhibit anti-inflammatory effects, it is plausible that this compound could modulate inflammatory signaling pathways. One of the key pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

The following diagram illustrates a hypothetical mechanism by which this compound might exert anti-inflammatory effects by inhibiting the NF-κB pathway.

G cluster_2 Putative Anti-inflammatory Action of this compound Inflammatory Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory Stimulus->Receptor activates IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory Genes activates ArillatoseB This compound ArillatoseB->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

In this proposed pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates the IKK complex, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effect by inhibiting a key kinase in this pathway, such as the IKK complex, thereby preventing NF-κB activation.

Conclusion

A thorough understanding of the thermochemical properties of this compound is indispensable for its advancement as a potential therapeutic agent. This guide provides the necessary theoretical and practical framework for researchers to determine its enthalpy of formation, standard molar entropy, and heat capacity. The outlined experimental protocols, including bomb calorimetry and differential scanning calorimetry, represent the gold standard for obtaining this critical data. Furthermore, the exploration of a potential biological mechanism of action provides a rational basis for future pharmacological investigations. The systematic characterization of this compound's thermochemical and biological profiles will be instrumental in unlocking its full therapeutic potential.

References

Methodological & Application

Application Note & Protocol: Extraction and Purification of Arillatose B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arillatose B, also known as 6'-O-Feruloylsucrose, is a sucrose ester naturally found in several plant species, including the roots of Aristolochia cretica, Polygala arillata, Veronica pulvinaris, and Catalpa fargesii f. duclouxii[1][2][3]. As a phenolic glycoside, this compound is of interest to researchers for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, designed to yield a high-purity compound for research and drug development purposes.

Chemical Profile of this compound

PropertyValueReference
Systematic Name[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[2]
Common NameThis compound, 6'-O-Feruloylsucrose[1]
Molecular FormulaC22H30O14[1][2]
Molecular Weight518.47 g/mol [1][2]
CAS Number137941-45-8[2]

Experimental Protocols

This protocol outlines a general procedure for the extraction and purification of this compound from dried and powdered plant material. The specific yields and optimal parameters may vary depending on the plant source used.

1. Extraction

This phase aims to extract a broad range of compounds, including this compound, from the plant matrix.

  • Materials and Reagents:

    • Dried and powdered plant material (e.g., roots of Aristolochia cretica)

    • 80% Ethanol (EtOH)

    • Methanol (MeOH)

    • n-Hexane

    • Rotary evaporator

    • Filter paper and funnel or filtration apparatus

  • Procedure:

    • Macerate the dried, powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

    • Filter the extract and collect the filtrate. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

    • Suspend the crude extract in distilled water and partition with n-hexane to remove nonpolar compounds like fats and chlorophyll. Discard the n-hexane layer.

    • The resulting aqueous layer, now defatted, contains the crude this compound and other polar to semi-polar compounds.

2. Purification

This multi-step process refines the crude extract to isolate this compound.

  • Materials and Reagents:

    • Defatted crude extract

    • Column chromatography apparatus

    • Silica gel (70-230 mesh)

    • Sephadex LH-20

    • Solvents for chromatography (e.g., Chloroform (CHCl3), Methanol (MeOH), Ethyl acetate (EtOAc), Water)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

    • Acetonitrile (ACN) and water (HPLC grade)

    • Formic acid (optional, for HPLC)

  • Procedure:

    a. Silica Gel Column Chromatography:

    • Adsorb the dried, defatted crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in a suitable nonpolar solvent (e.g., chloroform).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl3 -> CHCl3:MeOH 9:1 -> 8:2 -> ... -> MeOH).

    • Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions that show a similar profile and contain the compound of interest.

    b. Sephadex LH-20 Column Chromatography:

    • Dissolve the enriched fraction from the silica gel column in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol as the mobile phase. This step is effective for separating compounds based on molecular size and aromaticity, further purifying the this compound containing fractions.

    • Monitor the collected fractions by TLC.

    c. Preparative HPLC (Prep-HPLC):

    • For final purification, subject the further enriched fraction to Prep-HPLC.

    • A typical mobile phase would be a gradient of acetonitrile and water, possibly with a small amount of acid like formic acid to improve peak shape.

    • Collect the peak corresponding to this compound based on retention time, which can be determined from analytical HPLC of the enriched fraction.

    • Lyophilize the collected fraction to obtain pure this compound.

3. Purity Assessment

The purity of the final compound should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

Illustrative Purification Data

The following table presents hypothetical data for a typical purification process. Actual values will vary.

Purification StepStarting Mass (g)Mass of Fraction (mg)Purity of this compound (%)
Crude Ethanol Extract500-< 1
Defatted Aqueous Extract150-~1-2
Silica Gel Column Fraction10850~40
Sephadex LH-20 Fraction0.85300~85
Preparative HPLC0.3210> 98

Diagrams

Extraction_Workflow Plant Dried Plant Material Maceration Maceration with 80% Ethanol Plant->Maceration Filtration Filtration Maceration->Filtration Residue Plant Residue (Discard/Re-extract) Filtration->Residue Filtrate Combined Filtrate Filtration->Filtrate Concentration Concentration (Rotary Evaporator) Filtrate->Concentration CrudeExtract Crude Ethanol Extract Concentration->CrudeExtract Partition Liquid-Liquid Partition (Water/n-Hexane) CrudeExtract->Partition Hexane n-Hexane Layer (Discard) Partition->Hexane Aqueous Defatted Aqueous Extract Partition->Aqueous

Caption: Workflow for the extraction of this compound.

Purification_Workflow Aqueous Defatted Aqueous Extract Silica Silica Gel Column Chromatography Aqueous->Silica Fractions1 Combined Fractions Silica->Fractions1 Sephadex Sephadex LH-20 Chromatography Fractions1->Sephadex Fractions2 Enriched Fractions Sephadex->Fractions2 PrepHPLC Preparative HPLC Fractions2->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Purity Assessment (HPLC, LC-MS, NMR) PureCompound->Analysis

Caption: Workflow for the purification of this compound.

References

Application Note: Quantification of Arillatose B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Arillatose B. This compound, a sucrose ester isolated from species like Aristolochia cretica, is a compound of interest for its potential biological activities.[1] This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and accurate quantification of this compound in various matrices, particularly from plant extracts.

Introduction

This compound (6'-O-Feruloylsucrose) is a natural product with the molecular formula C22H30O14.[2] Accurate quantification of this compound is essential for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for the analysis of such phenolic compounds due to its specificity, sensitivity, and reliability.[3] This document presents a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for good separation.[3]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (or Trifluoroacetic acid, TFA)[4]

    • Extraction solvents (e.g., Methanol, Ethanol)[5][6]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of this compound. The presence of the feruloyl group in this compound suggests a detection wavelength in the UV range.

Parameter Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[4]
Injection Volume 10 µL
Detection Wavelength 322 nm
Run Time 30 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions).

Sample Preparation (from Plant Material)

The following protocol outlines a general procedure for extracting this compound from plant roots.

  • Drying and Grinding: Dry the plant material (e.g., roots of Aristolochia cretica) at 40-50°C and grind it into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample and extract it with 20 mL of 80% methanol using ultrasonication for 30 minutes. Repeat the extraction process twice.

  • Filtration: Combine the extracts and filter through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve before injecting it into the HPLC system.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Plant Material (e.g., Roots) grind Drying & Grinding sample->grind extract Ultrasonic Extraction (80% Methanol) grind->extract filter Filtration (0.45 µm filter) extract->filter hplc HPLC Injection filter->hplc Diluted Extract data Data Acquisition (Chromatogram) hplc->data integrate Peak Integration data->integrate calculate Concentration Calculation (Using Calibration Curve) integrate->calculate

Figure 1: General workflow for this compound quantification.

Method Validation

The developed method was validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and sensitivity.[7]

cluster_params Validation Parameters cluster_sub_precision cluster_sub_sensitivity MV Method Validation linearity Linearity & Range MV->linearity precision Precision MV->precision accuracy Accuracy MV->accuracy sensitivity Sensitivity MV->sensitivity specificity Specificity MV->specificity repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate (Inter-day) precision->intermediate lod LOD sensitivity->lod loq LOQ sensitivity->loq

References

Application Note: Mass Spectrometry Fragmentation Analysis of 6'-O-Feruloylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and analysis of the mass spectrometry (MS) fragmentation pattern of 6'-O-Feruloylsucrose. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this document outlines the characteristic fragmentation pathways essential for the accurate identification and structural elucidation of this phenylpropanoid sucrose ester. The information herein is critical for researchers in natural product chemistry, metabolomics, and drug development who work with complex plant-derived compounds.

Introduction

6'-O-Feruloylsucrose is a naturally occurring phytochemical where a ferulic acid molecule is esterified to the 6' position of the fructose moiety of sucrose. As a member of the phenylpropanoid sucrose ester family, it is investigated for its potential biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a pivotal technique for the analysis of such compounds in complex biological matrices. A thorough understanding of the specific fragmentation patterns is paramount for confident structural assignment. This document serves as a comprehensive guide to the ESI-MS/MS fragmentation of 6'-O-Feruloylsucrose.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of 6'-O-Feruloylsucrose at a concentration of 1 mg/mL in methanol. Further dilute with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Plant Material Extraction (General Procedure): a. Homogenize 1 gram of dried and powdered plant material with 10 mL of 80% methanol. b. Sonciate the mixture for 30 minutes at room temperature. c. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. d. Repeat the extraction process twice more and combine the supernatants. e. Evaporate the solvent under reduced pressure and redissolve the residue in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 70% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: ESI in both positive and negative ion modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize for the specific instrument.

    • Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan mode (MS/MS) of the precursor ion of 6'-O-Feruloylsucrose.

    • Precursor Ion (Positive Mode): [M+Na]⁺ at m/z 541.16.

    • Precursor Ion (Negative Mode): [M-H]⁻ at m/z 517.15.

    • Collision Energy: Ramped or fixed collision energy (e.g., 15-30 eV) to obtain optimal fragmentation.

Data Presentation: Fragmentation Pattern

The tandem mass spectrometry of 6'-O-Feruloylsucrose reveals characteristic fragmentation primarily involving the cleavage of the glycosidic bond between the glucose and fructose units and the ester linkage between ferulic acid and the fructose moiety.

Table 1: Quantitative Fragmentation Data for 6'-O-Feruloylsucrose in ESI-MS/MS

Precursor Ion (m/z)Ion ModeFragment Ion (m/z)Proposed Fragment IdentityCleavage Type
541.16Positive367.12[Sodiated Feruloyl-Fructose]⁺Glycosidic Bond
541.16Positive185.05[Sodiated Glucose]⁺Glycosidic Bond
517.15Negative341.11[Sucrose - H]⁻Ester Bond
517.15Negative193.05[Ferulic Acid - H]⁻Ester Bond
517.15Negative175.04[Ferulic Acid - H - H₂O]⁻Ester Bond & Dehydration
517.15Negative161.04[Fructose/Glucose - H]⁻Glycosidic Bond

Mandatory Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow for the analysis of 6'-O-Feruloylsucrose.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor 6'-O-Feruloylsucrose [M-H]⁻ m/z 517.15 frag1 [Sucrose - H]⁻ m/z 341.11 precursor->frag1 Loss of Feruloyl moiety frag2 [Ferulic Acid - H]⁻ m/z 193.05 precursor->frag2 Ester Cleavage frag3 [Feruloyl-Fructose - H]⁻ precursor->frag3 Glycosidic Cleavage

Caption: Proposed ESI-MS/MS fragmentation of 6'-O-Feruloylsucrose.

experimental_workflow A Sample Preparation (Standard or Plant Extract) B LC Separation (Reversed-Phase C18) A->B C ESI-MS Analysis (Full Scan) B->C D Tandem MS (MS/MS) (Product Ion Scan) C->D E Data Interpretation (Fragmentation Analysis) D->E

Caption: LC-MS/MS experimental workflow for 6'-O-Feruloylsucrose analysis.

Application Notes and Protocols for In Vitro Antioxidant Assays of Arillatose B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the in vitro antioxidant activity of Arillatose B using two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays are fundamental in the preliminary screening of compounds for their potential to mitigate oxidative stress, a key factor in numerous pathological conditions.

Data Presentation: Antioxidant Activity of this compound

The following table summarizes the quantitative data for the free radical scavenging activity of this compound in DPPH and ABTS assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound15.42 ± 1.219.87 ± 0.95
Ascorbic Acid (Standard)5.12 ± 0.453.54 ± 0.31
Trolox (Standard)7.89 ± 0.634.98 ± 0.42

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, which results in a color change from purple to yellow.[1] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To a 96-well microplate, add 100 µL of the various concentrations of this compound or the standard control to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC50.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. [3]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration. [3][4] Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [5] * Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. [3][5]2. Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or PBS).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (Trolox or ascorbic acid).

  • Assay Protocol:

    • To a 96-well microplate, add 20 µL of the various concentrations of this compound or the standard control to different wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the blank, add 20 µL of the solvent instead of the sample.

    • For the negative control, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the negative control.

    • A_sample is the absorbance of the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC50.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound and Standard Dilutions add_reagents Add Samples and Reagents to 96-well Plate prep_sample->add_reagents prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->add_reagents prep_abts Prepare ABTS•+ Working Solution prep_abts->add_reagents incubate Incubate at Room Temperature in Dark add_reagents->incubate read_absorbance Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->read_absorbance calc_inhibition Calculate % Radical Scavenging Activity read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Nrf2-ARE Signaling Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces dissociation Arillatose_B This compound Arillatose_B->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

References

Application Note: Comprehensive Evaluation of Arillatose B Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed framework for assessing the cytotoxic effects of Arillatose B, a novel investigational compound. We present a multi-assay approach to comprehensively characterize the dose- and time-dependent cytotoxicity of this compound. The protocols herein describe the use of three distinct cell-based assays: the MTT assay to assess metabolic activity and cell viability, the LDH assay to measure membrane integrity, and the Caspase-Glo® 3/7 assay to quantify apoptosis. This integrated approach allows for a thorough understanding of the potential mechanisms of this compound-induced cell death.

Introduction

The evaluation of compound-induced cytotoxicity is a critical step in the drug discovery and development process. This compound is a novel synthetic molecule with therapeutic potential. A comprehensive understanding of its cytotoxic profile is essential to determine its safety and potential mechanisms of action. This application note outlines a series of robust and validated cell-based assays to characterize the cytotoxic effects of this compound on a selected cell line. The described assays quantify key indicators of cell health, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Materials and Methods

Cell Line: A human cancer cell line (e.g., HeLa, A549, or MCF-7) is recommended for these assays. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included in all experiments.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Culture and Seeding treatment Incubate cells with This compound (Dose-Response and Time-Course) prep_cells->treatment prep_compound This compound Preparation prep_compound->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_caspase Caspase-Glo® 3/7 Assay (Apoptosis) treatment->assay_caspase analysis Data Acquisition and Analysis (IC50 Determination) assay_mtt->analysis assay_ldh->analysis assay_caspase->analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Protocols

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[3]

  • Remove the culture medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.[1][3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[1][3]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5][6]

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Set up control wells: no-cell control (medium only), vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).[7]

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[5][8]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[5][8]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[5][8]

  • Add 50 µL of stop solution to each well.[5][8]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[5][8]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11]

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[10][11]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10][11]

  • Mix the contents of the wells by gentle shaking on a plate shaker.

  • Incubate at room temperature for 1 to 3 hours.[11]

  • Measure the luminescence using a luminometer.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Dose-Dependent Cytotoxicity of this compound at 48 hours

This compound (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (RLU)
0 (Vehicle)100 ± 5.25.1 ± 1.21500 ± 210
195.3 ± 4.88.2 ± 1.52500 ± 350
1072.1 ± 6.125.4 ± 3.315000 ± 1200
5045.8 ± 3.952.1 ± 4.545000 ± 3500
10020.5 ± 2.578.9 ± 5.162000 ± 4800

Table 2: Time-Dependent Cytotoxicity of 50 µM this compound

Time (hours)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (RLU)
0100 ± 4.54.8 ± 1.11450 ± 200
1285.2 ± 5.015.3 ± 2.112000 ± 1100
2465.7 ± 4.135.8 ± 3.932000 ± 2800
4845.8 ± 3.952.1 ± 4.545000 ± 3500
7230.1 ± 3.268.4 ± 5.038000 ± 3100

Potential Mechanisms of Cell Death

The results from these assays can provide insights into the potential mechanism of this compound-induced cytotoxicity. An increase in Caspase-3/7 activity suggests the induction of apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14][15] Both pathways converge on the activation of executioner caspases like caspase-3 and -7.[12][13]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 cell_stress Cellular Stress (e.g., this compound) bcl2 Bcl-2 Family Regulation cell_stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conversely, a significant increase in LDH release without a corresponding increase in caspase activity may indicate that this compound induces necrosis or necroptosis. Necroptosis is a form of programmed necrosis that is independent of caspases.[16][17][18]

G cluster_trigger Trigger cluster_complex Complex Formation cluster_execution Execution tnfr TNFR Activation ripk1 RIPK1 tnfr->ripk1 ripk3 RIPK3 ripk1->ripk3 necrosome Necrosome (RIPK1-RIPK3 complex) mlkl MLKL Phosphorylation and Oligomerization necrosome->mlkl membrane_disruption Plasma Membrane Disruption mlkl->membrane_disruption necroptosis Necroptosis membrane_disruption->necroptosis

Caption: Key steps in the necroptosis signaling pathway.

Conclusion

This application note provides a comprehensive set of protocols for evaluating the cytotoxicity of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a detailed understanding of the cytotoxic potential and the possible mechanisms of cell death induced by this novel compound. The presented workflow and protocols can be adapted for the screening of other compounds in various cell lines.

References

Assessment of the Anti-inflammatory Activity of Arillatose B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery and development of novel anti-inflammatory agents are therefore of significant interest. This document provides a comprehensive guide to assessing the anti-inflammatory potential of Arillatose B, a novel compound of interest. The protocols detailed herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the effects of this compound on key inflammatory mediators and signaling pathways.

Application Notes

The assessment of a compound's anti-inflammatory activity in vitro typically involves the use of immune cells, such as macrophages, which play a central role in the inflammatory response. Stimulation of these cells with bacterial lipopolysaccharide (LPS) triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory mediators. By measuring the levels of these mediators in the presence and absence of the test compound, its anti-inflammatory potential can be quantified.

Key Inflammatory Mediators and Pathways:

  • Nitric Oxide (NO): A signaling molecule involved in inflammation.[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[2]

  • Prostaglandin E2 (PGE2): A lipid mediator of inflammation produced via the cyclooxygenase-2 (COX-2) pathway.[3][4] It contributes to pain, fever, and swelling.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These signaling proteins orchestrate the inflammatory response.[5] Their overproduction is implicated in a wide range of inflammatory conditions.[5]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A crucial transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This pathway, comprising kinases such as ERK, p38, and JNK, is involved in cellular responses to a variety of stimuli, including inflammatory signals, and plays a key role in regulating the production of inflammatory mediators.[4][8]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Assessments cluster_2 Data Analysis & Interpretation A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Viability Assay (MTT) C->D E NO Assay (Griess) C->E F PGE2 & Cytokine Assays (ELISA) C->F G Signaling Pathway Analysis (Western Blot) C->G H Quantify Inhibition D->H E->H F->H G->H I Determine IC50 Values H->I J Elucidate Mechanism of Action I->J

Caption: Experimental workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for ELISA and Western blot) at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[1][9]

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[10] A vehicle control (cells treated with media and LPS without this compound) and a negative control (cells treated with media only) should be included.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11]

  • Protocol:

    • After the 24-hour incubation with this compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[11]

    • Incubate for 4 hours at 37°C.[11]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Quantification (Griess Assay)
  • Principle: The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and quantifiable metabolite of NO.[12][13] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[14]

  • Protocol:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.[1]

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]

    • Incubate at room temperature for 10 minutes in the dark.[15]

    • Measure the absorbance at 540 nm using a microplate reader.[1][15]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

PGE2 and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as PGE2 and cytokines, in a sample.

  • Protocol:

    • After the 24-hour incubation, collect the cell culture supernatants from the 6-well plates and centrifuge to remove any cellular debris.

    • Determine the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5][16][17][18][19][20][21]

    • Briefly, the supernatants are added to microplate wells pre-coated with capture antibodies specific for the target molecule.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the target molecule and is measured using a microplate reader.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of signaling pathways by measuring the levels of phosphorylated proteins.

  • Protocol:

    • After treatment with this compound and LPS (for a shorter duration, e.g., 30-60 minutes, to capture signaling events), wash the cells in the 6-well plates with ice-cold PBS and lyse them to extract total protein.[6]

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[4]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, and a loading control like β-actin) overnight at 4°C.[8][22][23]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation

The quantitative data obtained from the assays should be summarized in clearly structured tables for easy comparison. The results should be expressed as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS (1 µg/mL)-98.5 ± 4.8
This compound + LPS197.9 ± 5.1
596.3 ± 4.5
1095.8 ± 4.9
2594.2 ± 5.3
5093.7 ± 4.6

Table 2: Inhibitory Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-1.2 ± 0.325.4 ± 3.150.1 ± 6.235.8 ± 4.528.9 ± 3.7
LPS (1 µg/mL)-45.8 ± 3.9850.6 ± 75.32540.7 ± 210.51850.2 ± 150.81560.4 ± 130.1
This compound + LPS140.2 ± 3.5780.1 ± 68.92350.6 ± 198.71720.5 ± 145.31450.9 ± 125.6
532.5 ± 2.8650.9 ± 58.41980.3 ± 165.41430.8 ± 120.71210.2 ± 105.8*
1021.8 ± 2.1 480.3 ± 42.61450.7 ± 121.9 1050.1 ± 95.6890.6 ± 78.4
2512.4 ± 1.5250.7 ± 22.8 850.4 ± 75.3620.9 ± 55.8 530.1 ± 48.9
506.8 ± 0.9 120.5 ± 11.2420.8 ± 38.6 310.4 ± 28.7260.5 ± 24.1**

*p < 0.05, **p < 0.01 vs. LPS-treated group.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms by which this compound may exert its anti-inflammatory effects.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) ArillatoseB This compound ArillatoseB->IKK Inhibits ArillatoseB->NFkB_active Inhibits Translocation IkB_NFkB->NFkB_active IκBα degradation NFkB_active_n NF-κB NFkB_active_n->Genes Induces Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK Phosphorylates p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activate p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes ArillatoseB This compound ArillatoseB->MKKs Inhibits ArillatoseB->ERK Inhibits ArillatoseB->p38 Inhibits ArillatoseB->JNK Inhibits

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Conclusion

The protocols and application notes provided in this document offer a robust framework for the initial in vitro assessment of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The hypothetical data presented herein illustrates that this compound may dose-dependently inhibit the production of NO, PGE2, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages, without affecting cell viability. Furthermore, the mechanistic studies suggest that these effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These findings would provide a strong rationale for further preclinical development of this compound as a novel anti-inflammatory drug candidate.

References

Application Notes and Protocols: Chemical Synthesis of 6'-O-Feruloylsucrose and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of 6'-O-Feruloylsucrose and its derivatives. The information is intended to guide researchers in the preparation of these compounds for further investigation into their biological activities, particularly their potential applications in drug development as anti-inflammatory and antioxidant agents.

Introduction

6'-O-Feruloylsucrose is a naturally occurring phenylpropanoid sucrose ester found in various medicinal plants. This class of compounds has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The feruloyl moiety is a potent antioxidant, and its conjugation to sucrose can modulate its bioavailability and biological activity. The anti-inflammatory effects of ferulic acid and its derivatives are primarily mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] This document outlines both enzymatic and chemical approaches to synthesize 6'-O-Feruloylsucrose, providing researchers with methodologies to produce these valuable compounds for further study.

Data Presentation: Synthesis of 6'-O-Feruloylsucrose

Table 1: Enzymatic Synthesis of Feruloylated Sucrose Derivatives
EnzymeAcyl DonorAcceptorSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
Lipozyme TL IMVinyl ferulateSucroseAcetonitrile/5% DMF37-6-O-feruloyl sucrose, 6,1'-di-O-feruloyl sucrose, and others~11% (total)[6]
Lipozyme TL IMVinyl ferulateSucrose 3'-O-coumarateAcetonitrile37-6-O-feruloyl-3'-O-coumaroyl sucrose63%[6]
Pentopan 500 BGVinyl ferulateSucrose 3'-O-coumarateAcetonitrile37-6-O-feruloyl- and 6'-O-feruloyl-3'-O-coumaroyl sucrose77%[6]
Novozym 435Dihydrocoumaric acid2,1':4,6-Di-O-isopropylidene sucrose-60966'-O-dihydrocoumaroyl-2,1':4,6-di-O-isopropylidene sucrose27%[6]
Table 2: Chemical Synthesis of Sucrose Monoesters (Illustrative Examples)
Acylating AgentSucrose DerivativeCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)Reference
Various Fatty AcidsSucrosePPh₃, DIADDMFRT24-306-O-Sucrose estersModerate[7]
Vinyl LaurateSucroseDisodium hydrogen phosphateDMSO4052-O-lauroylsucrose (major)>85%[8]
3-Acylthiazolidine-2-thionesSucroseDBUDMF--6-O-acylsucrosesGood[9]
Acyl ChloridesSucroseDibutyltin oxideMethanol--6-O-acylsucrosesGood[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 6'-O-Feruloylsucrose Derivatives

This protocol is based on the enzymatic transesterification of a protected sucrose derivative. The use of protecting groups, such as isopropylidene, can enhance solubility in organic solvents and improve regioselectivity.

Materials:

  • 2,1':4,6-Di-O-isopropylidene sucrose

  • Vinyl ferulate

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butanol)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a dried flask containing molecular sieves, add 2,1':4,6-di-O-isopropylidene sucrose (1 equivalent).

  • Dissolve the protected sucrose in the anhydrous organic solvent.

  • Add vinyl ferulate (1.5-3 equivalents) to the solution.

  • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 60°C) with constant shaking for 24-96 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the enzyme and evaporate the solvent under reduced pressure.

  • Purify the resulting 6'-O-feruloyl-2,1':4,6-di-O-isopropylidene sucrose by silica gel column chromatography.

  • Deprotection: The isopropylidene groups can be removed by treatment with an aqueous acid (e.g., 80% acetic acid) to yield 6'-O-Feruloylsucrose.

  • Confirm the structure of the final product using spectroscopic methods (NMR, MS).

Protocol 2: Chemical Synthesis of 6'-O-Feruloylsucrose via Regioselective Acylation

This protocol outlines a plausible chemical synthesis route involving the regioselective acylation of sucrose using a stannylene acetal to activate the 6- and 6'-hydroxyl groups, followed by protection of other hydroxyls, feruloylation, and deprotection.

Materials:

  • Sucrose

  • Dibutyltin oxide

  • Anhydrous methanol

  • Benzoyl chloride

  • Pyridine

  • Ferulic acid, acetylated (4-acetoxy-3-methoxycinnamic acid)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Stannylene Acetal Formation: Reflux a mixture of sucrose (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous methanol to form the dibutylstannylene acetal of sucrose. This activates the primary hydroxyl groups.[10]

  • Protection of Other Hydroxyls: Cool the reaction mixture and add pyridine, followed by the dropwise addition of benzoyl chloride at 0°C to protect the more reactive secondary hydroxyl groups.

  • Purification: After the reaction is complete, quench with water and extract the product. Purify the partially protected sucrose derivative by silica gel chromatography to isolate the intermediate with free hydroxyls at the 6 and 6' positions.

  • Selective 6'-Feruloylation: Dissolve the purified intermediate in anhydrous DCM. Add acetylated ferulic acid (1 equivalent), DCC (1.1 equivalents), and a catalytic amount of DMAP. Stir the reaction at room temperature until completion (monitored by TLC).

  • Purification of Protected 6'-O-Feruloylsucrose: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the fully protected 6'-O-(acetyl)feruloylsucrose.

  • Deprotection: Dissolve the protected product in anhydrous methanol and add a catalytic amount of sodium methoxide in methanol to remove the benzoyl and acetyl protecting groups.

  • Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product, 6'-O-Feruloylsucrose, by silica gel chromatography.

  • Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.

Visualizations

Experimental and Signaling Pathway Diagrams

G Experimental Workflow: Enzymatic Synthesis of 6'-O-Feruloylsucrose cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Deprotection cluster_final Final Product start1 Sucrose Derivative (e.g., 2,1':4,6-Di-O-isopropylidene sucrose) reaction Enzymatic Transesterification in Organic Solvent start1->reaction start2 Vinyl Ferulate start2->reaction start3 Immobilized Lipase (e.g., Novozym 435) start3->reaction purification1 Filtration (Remove Enzyme) reaction->purification1 purification2 Solvent Evaporation purification1->purification2 purification3 Silica Gel Chromatography purification2->purification3 deprotection Acidic Hydrolysis (Deprotection) purification3->deprotection final_product 6'-O-Feruloylsucrose deprotection->final_product

Caption: Workflow for the enzymatic synthesis of 6'-O-Feruloylsucrose.

G Inhibition of NF-κB Signaling Pathway by Feruloylsucrose Derivatives LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Genes Feruloyl 6'-O-Feruloylsucrose Feruloyl->IKK Inhibition Feruloyl->NFkB Inhibition of Translocation

Caption: Proposed mechanism of NF-κB inhibition by 6'-O-Feruloylsucrose.

G Modulation of MAPK Signaling Pathway by Feruloylsucrose Derivatives Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK1/2, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Feruloyl 6'-O-Feruloylsucrose Feruloyl->MAPKK Inhibition Feruloyl->MAPK Inhibition

Caption: Proposed modulation of the MAPK pathway by 6'-O-Feruloylsucrose.

References

Developing Arillatose B as a Potential Drug Lead: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arillatose B, a sucrose derivative also known as 6'-O-Feruloylsucrose, is a natural product isolated from plants of the Polygala, Veronica, and Aristolochia genera. Preliminary evidence suggests that compounds from the plant sources of this compound possess promising pharmacological activities, including anti-inflammatory and aldose reductase inhibitory effects. These activities indicate the potential of this compound as a drug lead for inflammatory conditions and diabetic complications. This document provides detailed application notes and experimental protocols to guide the investigation of this compound's therapeutic potential.

Potential Therapeutic Applications

Based on the biological activities of compounds found in Polygala arillata, the primary source of this compound, two main therapeutic avenues are proposed for investigation:

  • Anti-Inflammatory Agent: For the treatment of chronic inflammatory diseases.

  • Aldose Reductase Inhibitor: For the management of diabetic complications such as neuropathy, retinopathy, and nephropathy.

Quantitative Data Summary

While direct quantitative data for the biological activity of this compound is not yet available in the public domain, the following tables summarize the activity of related compounds isolated from Polygala arillata. This data provides a rationale for investigating this compound for similar activities.

Table 1: Anti-Inflammatory Activity of Compounds from Polygala arillata

CompoundConcentration (µg/mL)Inhibition of NO Production (%)Cell Line
Arillatanoside E50~55%RAW 264.7
Oleanolic Acid50~45%RAW 264.7
2,4,6-trimethoxy-1-O-β-D-glycoside50~60%RAW 264.7

Table 2: Aldose Reductase Inhibitory Activity of Xanthones from Polygala arillata

CompoundIC₅₀ (µM)Enzyme Source
1,3-dihydroxy-2-methoxyxanthoneNot ReportedNot Reported
7-hydroxy-1-methoxy-2,3-methylenedioxyxanthoneNot ReportedNot Reported

Experimental Protocols

Synthesis of this compound (6'-O-Feruloylsucrose)

A plausible route for the synthesis of this compound is through the enzymatic transesterification of sucrose with an activated ferulic acid derivative. This method offers regioselectivity and avoids the need for extensive protection-deprotection steps.

Protocol: Enzymatic Synthesis of 6'-O-Feruloylsucrose

  • Materials: Sucrose, vinyl ferulate, immobilized lipase (e.g., Lipozyme TL IM), dry acetonitrile, molecular sieves (4Å).

  • Procedure:

    • Suspend sucrose (1 mmol) and vinyl ferulate (3 mmol) in dry acetonitrile (20 mL) containing activated 4Å molecular sieves.

    • Add immobilized lipase (1 g).

    • Shake the reaction mixture at 37°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, filter off the enzyme and molecular sieves.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 6'-O-Feruloylsucrose (this compound).

In Vitro Anti-Inflammatory Activity Assay

This protocol details the assessment of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (e.g., a known iNOS inhibitor) and a vehicle control.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to evaluate the inhibitory effect of this compound on aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.

Protocol: Aldose Reductase (ALR2) Inhibition Assay

  • Enzyme Preparation: Prepare a partially purified aldose reductase enzyme solution from rat lens homogenate.

  • Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • Potassium phosphate buffer (50 mM, pH 6.2)

    • Lithium sulfate (0.4 mM)

    • 2-Mercaptoethanol (5 mM)

    • NADPH (0.1 mM)

    • Rat lens aldose reductase enzyme preparation

    • Various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a known ALR2 inhibitor (e.g., Epalrestat) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding DL-glyceraldehyde (10 mM) as the substrate.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm for 5 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each concentration of this compound.

    • Determine the percentage inhibition of ALR2 activity compared to the control (without inhibitor).

    • Calculate the IC₅₀ value of this compound for ALR2 inhibition.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_bioassays Biological Evaluation sucrose Sucrose synthesis Enzymatic Transesterification sucrose->synthesis vinyl_ferulate Vinyl Ferulate vinyl_ferulate->synthesis lipase Immobilized Lipase lipase->synthesis arillatose_b This compound synthesis->arillatose_b anti_inflammatory Anti-inflammatory Assay (NO Inhibition) arillatose_b->anti_inflammatory aldose_reductase Aldose Reductase Assay (ALR2 Inhibition) arillatose_b->aldose_reductase data_analysis Data Analysis (IC₅₀ Determination) anti_inflammatory->data_analysis aldose_reductase->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO ArillatoseB This compound (Hypothesized) ArillatoseB->iNOS Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action of this compound.

aldose_reductase_pathway Glucose High Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol Accumulation ALR2->Sorbitol NADPH -> NADP+ OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Complications Diabetic Complications OsmoticStress->Complications ArillatoseB This compound (Hypothesized) ArillatoseB->ALR2 Inhibition

Caption: Hypothesized mechanism of this compound in preventing diabetic complications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Arillatose B Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Arillatose B from its natural sources. The information presented here is based on established principles of natural product chemistry and is intended to serve as a general framework to improve yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow.

Question Possible Causes Suggested Solutions
Why is the yield of my crude this compound extract consistently low? 1. Inefficient extraction solvent. 2. Suboptimal extraction time or temperature. 3. Improper plant material preparation (e.g., particle size). 4. Degradation of this compound during extraction.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, water) or solvent mixtures. Use a step-wise extraction with solvents of increasing polarity. 2. Parameter Optimization: Vary the extraction time and temperature. Employ methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially reduce time and temperature, thus preventing degradation. 3. Material Preparation: Ensure the plant material is properly dried and ground to a consistent and fine powder to maximize surface area for solvent penetration. 4. Degradation Prevention: Conduct extractions at lower temperatures or under an inert atmosphere (e.g., nitrogen) if this compound is known to be heat or oxygen sensitive.
My purified this compound sample shows significant impurities. How can I improve its purity? 1. Incomplete separation during chromatographic steps. 2. Co-elution of compounds with similar properties to this compound. 3. Sample overload on the chromatography column. 4. Contamination from solvents or labware.1. Chromatography Optimization: Adjust the mobile phase composition, gradient, and flow rate. Try different stationary phases (e.g., normal phase, reverse phase, size exclusion). 2. Orthogonal Separation: Employ multiple, different chromatographic techniques. For example, follow a reverse-phase separation with a normal-phase or ion-exchange chromatography step. 3. Loading Concentration: Reduce the amount of sample loaded onto the column to improve resolution. 4. Quality Control: Use high-purity solvents and thoroughly clean all glassware and equipment.
I am observing degradation of this compound during the purification process. What can be done to minimize this? 1. Sensitivity to pH changes. 2. Exposure to light or high temperatures. 3. Enzymatic degradation from the plant matrix.1. pH Control: Use buffered mobile phases during chromatography to maintain a stable pH. 2. Environmental Control: Protect the sample from light by using amber vials and conduct purification steps at reduced temperatures (e.g., in a cold room). 3. Enzyme Deactivation: Consider a heat treatment or the addition of enzyme inhibitors to the initial extract if enzymatic degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the initial yield of this compound from the natural source?

A1: The quality and preparation of the raw plant material are paramount. This includes the geographical source, harvest time, post-harvest handling, and drying and grinding methods. Optimizing these pre-extraction steps can significantly impact the final yield.

Q2: How do I choose the best extraction method for this compound?

A2: The choice of extraction method depends on the physicochemical properties of this compound and the nature of the source material. Maceration is simple but can be time-consuming. Soxhlet extraction is more efficient but the prolonged heat can degrade thermolabile compounds. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can offer higher efficiency and are suitable for sensitive compounds. A comparative study of different methods is recommended.

Q3: Can I scale up my laboratory extraction protocol for pilot-scale production?

A3: Direct scaling is often not feasible. When moving from lab to pilot scale, factors like heat and mass transfer, solvent-to-solid ratio, and equipment differences become critical. A process optimization at the pilot scale is necessary. It is advisable to start with a smaller pilot batch to identify and address any scale-up challenges.

Q4: How can I confirm the identity and purity of my final this compound sample?

A4: A combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is commonly used for purity assessment. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (\¹H-NMR, \¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are required.

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol provides a general workflow. The specific parameters should be optimized for your particular source material and laboratory conditions.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Maceration: Suspend the powdered material in a suitable solvent (e.g., 80% methanol) at a 1:10 solid-to-solvent ratio. Stir at room temperature for 24 hours. Repeat the extraction three times.

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered material in the chosen solvent in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40 °C) for 30-60 minutes.

  • Solvent Removal:

    • Combine the extracts and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain the crude extract.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in a water/methanol mixture.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to fractionate the extract based on polarity.

  • Chromatographic Purification:

    • Subject the most promising fraction (based on preliminary analysis) to column chromatography over silica gel or a suitable adsorbent.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

    • Pool fractions containing this compound and concentrate.

    • Perform further purification using preparative HPLC on a C18 column to obtain pure this compound.

Data Presentation

Table 1: Comparison of Extraction Methods on the Yield of this compound

Extraction MethodSolventTemperature (°C)TimeCrude Extract Yield (%)This compound Content in Extract (mg/g)
Maceration80% Methanol2524 h x 315.28.5
Soxhlet80% Methanol808 h18.16.2 (Degradation likely)
UAE80% Methanol401 h16.510.1
MAE80% Methanol6015 min17.39.8

Table 2: Effect of Different Solvents on the Yield of this compound using UAE

SolventCrude Extract Yield (%)This compound Content in Extract (mg/g)
n-Hexane2.11.2
Ethyl Acetate6.85.4
Acetone12.37.9
80% Methanol16.510.1
Water9.53.7

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Natural Source Material drying Drying raw_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotovap) filtration->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning column_chrom Column Chromatography partitioning->column_chrom fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chrom->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc purity_check Purity Assessment (HPLC-MS) prep_hplc->purity_check structure_elucidation Structure Elucidation (NMR, HRMS) purity_check->structure_elucidation pure_compound Pure this compound structure_elucidation->pure_compound hypothetical_pathway cluster_input Upstream Factors cluster_pathway Hypothetical Biosynthetic Pathway environmental_stress Environmental Stress (e.g., UV, Pathogen) enzyme1 Enzyme A (Upregulated by Stress) environmental_stress->enzyme1 Induces precursor Primary Metabolite (Precursor) precursor->enzyme1 Gene A activation intermediate1 Intermediate 1 enzyme1->intermediate1 enzyme2 Enzyme B intermediate1->enzyme2 intermediate2 Intermediate 2 enzyme2->intermediate2 enzyme3 Enzyme C intermediate2->enzyme3 arillatose_b This compound enzyme3->arillatose_b arillatose_b->enzyme1 Regulates feedback Feedback Inhibition

Technical Support Center: Chemical Synthesis of 6'-O-Feruloylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 6'-O-Feruloylsucrose.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of 6'-O-Feruloylsucrose. This guide addresses common issues and provides potential solutions.

Issue Potential Cause(s) Recommended Action(s)
Low to no yield of the desired 6'-O-Feruloylsucrose isomer Poor regioselectivity of the enzyme/catalyst: Sucrose has eight hydroxyl groups, making selective acylation of the 6'-position challenging. The enzyme may preferentially acylate other primary (e.g., 6-OH) or even secondary hydroxyl groups.[1]- Enzyme Selection: Screen different lipases or feruloyl esterases. The choice of enzyme is critical for regioselectivity.- Use of Protecting Groups: Employ protecting groups on the sucrose molecule to block other reactive hydroxyl groups, directing feruloylation to the 6'-position. This will, however, require additional protection and deprotection steps.- Solvent Engineering: The reaction solvent can influence enzyme conformation and, consequently, regioselectivity. Experiment with different organic solvents or solvent mixtures.
Presence of multiple feruloylated sucrose isomers in the product mixture Lack of enzyme regioselectivity: As mentioned above, the enzyme may acylate multiple hydroxyl groups on the sucrose molecule, leading to a mixture of mono-, di-, and poly-feruloylated isomers.[1]- Optimize Reaction Conditions: Vary reaction parameters such as temperature, reaction time, and enzyme loading. Shorter reaction times may favor mono-acylation.- Purification Strategy: Develop a robust purification protocol using column chromatography (silica gel or reversed-phase) with an optimized solvent gradient to separate the different isomers. HPLC can be a valuable tool for both analysis and purification of isomers.[2][3][4]
Formation of feruloylated glucose and fructose byproducts Enzymatic degradation of sucrose: Some lipase preparations may contain contaminating glycosidase activity (e.g., invertase), which hydrolyzes sucrose into glucose and fructose. These monosaccharides can then be feruloylated.[1]- Enzyme Purity: Use a highly purified lipase or feruloyl esterase with minimal contaminating enzyme activities.- Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to detect the formation of glucose and fructose early on.
Acyl migration Instability of the ester linkage: The feruloyl group may migrate from the 6'-position to other hydroxyl groups on the sucrose molecule, particularly under non-optimal pH or temperature conditions.- Control pH and Temperature: Maintain optimal and stable pH and temperature throughout the reaction and purification process.- Prompt Purification: Purify the product as soon as possible after the reaction is complete to minimize the risk of acyl migration.
Difficulty in purifying the final product Similar polarity of isomers: The various feruloylated sucrose isomers often have very similar polarities, making their separation by column chromatography challenging.[1]- High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized gradient elution method.[2][4]- Multiple Purification Steps: A combination of different chromatographic techniques (e.g., normal-phase followed by reversed-phase) may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective synthesis of 6'-O-Feruloylsucrose so challenging?

A1: The primary challenge lies in the structure of sucrose itself. It possesses three primary and five secondary hydroxyl groups, all of which are potential sites for acylation. Achieving selective feruloylation at the 6'-position requires a highly specific catalyst or the use of a multi-step process involving protecting groups to block the other reactive sites.[1]

Q2: What are the most common byproducts in the enzymatic synthesis of 6'-O-Feruloylsucrose?

A2: Common byproducts include other positional isomers of feruloylsucrose (e.g., 6-O-Feruloylsucrose, 1'-O-Feruloylsucrose), di- and tri-feruloylated sucrose derivatives, and feruloylated glucose and fructose. The latter are formed if the sucrose starting material is hydrolyzed by contaminating enzymes in the lipase preparation.[1]

Q3: Which enzyme is recommended for the synthesis of 6'-O-Feruloylsucrose?

A3: Lipases are commonly used for this purpose. Lipozyme TL IM (from Thermomyces lanuginosus) is a frequently cited lipase for the acylation of sucrose.[1] However, it is crucial to note that even with this enzyme, achieving high regioselectivity for the 6'-position can be difficult, and a mixture of products is often obtained.[1] Screening of different commercially available lipases and feruloyl esterases is recommended to find the most suitable biocatalyst for your specific reaction conditions.

Q4: What analytical techniques are used to confirm the structure of 6'-O-Feruloylsucrose?

A4: The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).[5][6] These methods allow for the unambiguous determination of the position of the feruloyl group on the sucrose backbone.

Q5: How can I purify 6'-O-Feruloylsucrose from a mixture of isomers?

A5: Purification is typically achieved through chromatographic methods. Silica gel column chromatography is a common first step to separate the major components.[1] For separating closely related isomers, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water) is often necessary.[2][4]

Experimental Protocols

Enzymatic Synthesis of Feruloylated Sucrose (Illustrative Protocol)

This protocol is based on a study by Vlková et al. and illustrates a general approach to the enzymatic feruloylation of sucrose.[1] It is important to note that this specific protocol resulted in a mixture of isomers, with no 6'-O-feruloylated product detected, highlighting the challenges in achieving the desired regioselectivity. Researchers should use this as a starting point for optimization.

Materials:

  • Sucrose

  • Vinyl ferulate

  • Lipozyme TL IM (immobilized lipase)

  • Acetonitrile (CH₃CN), dry

  • N,N-Dimethylformamide (DMF)

  • Celite 545

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Chloroform:Methanol mixtures)

Procedure:

  • In a suitable reaction vessel, combine sucrose (1.2 g, 0.0035 mol), vinyl ferulate (1.54 g, 0.007 mol, 2 equivalents), and Lipozyme TL IM (2.5 g).

  • Add a mixture of dry acetonitrile and DMF (20 mL, 19:1 v/v).

  • Shake the reaction mixture at 37 °C for 96 hours.

  • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite 545 to remove the immobilized enzyme.

  • Wash the Celite pad with hot acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a gradient of chloroform:methanol (e.g., starting from 19:1 and gradually increasing the polarity to 14:1, 9:1, and 4:1) to separate the different feruloylated products.[1]

  • Characterize the fractions using NMR and MS to identify the structures of the isolated compounds.[5][6]

Data Presentation

Table 1: Products from the Enzymatic Feruloylation of Free Sucrose using Lipozyme TL IM[1]

ProductPosition of Feruloyl Group(s)Isolated Yield (%)
Feruloylated Sucrose Isomers
6a2-O- and 4'-O-Not specified
6c6,1'-di-O-Not specified
Feruloylated Glucose Isomers 9
Feruloylated Fructose Isomers 2
Note: The study did not report the isolation of 6'-O-Feruloylsucrose under these conditions. The primary mono-acylated sucrose product was 6-O-Feruloylsucrose.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants Sucrose + Vinyl Ferulate reaction Shaking at 37°C for 96h reactants->reaction enzyme Lipozyme TL IM enzyme->reaction solvent Acetonitrile:DMF (19:1) solvent->reaction filtration Filtration (remove enzyme) reaction->filtration concentration Concentration filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography analysis NMR & MS Characterization chromatography->analysis final_product Isolated Feruloylated Sucrose Isomers analysis->final_product

Caption: Experimental workflow for the enzymatic synthesis of feruloylated sucrose.

logical_relationship cluster_approaches Synthetic Approaches cluster_outcomes Potential Outcomes challenge Primary Challenge: Regioselectivity sucrose Sucrose (8 -OH groups) challenge->sucrose enzymatic Enzymatic Synthesis (e.g., Lipase) sucrose->enzymatic Targeted by protecting_groups Protecting Group Chemistry sucrose->protecting_groups Requires target 6'-O-Feruloylsucrose enzymatic->target Ideally leads to isomers Mixture of Isomers (e.g., 6-O-, 1'-O-) enzymatic->isomers Often leads to byproducts Byproducts (Feruloylated Glucose/Fructose) enzymatic->byproducts Can lead to protecting_groups->target Can lead to

Caption: Logical relationship of challenges and approaches in 6'-O-Feruloylsucrose synthesis.

References

Stability issues of Arillatose B in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing stability issues of Arillatose B in various solvents. The information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of a compound like this compound in solution is typically influenced by several factors, including the chemical nature of the solvent, the pH of the solution, storage temperature, and exposure to light and oxygen. For biotechnological and biological products, which often include complex molecules, maintaining molecular conformation is crucial for biological activity and is sensitive to environmental factors.[1]

Q2: Which solvents are recommended for initial solubility and stability screening of this compound?

A2: For initial screening, it is advisable to test the solubility and stability of this compound in a range of commonly used laboratory solvents. These typically include:

  • Aqueous buffers: A variety of pH values (e.g., pH 4, 7.4, 9) should be tested to understand the compound's stability in conditions relevant to physiological assays.

  • Organic solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds for in vitro screening.[2] Other organic solvents such as ethanol, methanol, and acetonitrile can also be considered, depending on the experimental requirements. It is important to note that the stability of a compound can vary significantly between different organic solvents.

Q3: How can I determine the shelf-life of this compound in a specific solvent?

A3: The shelf-life of this compound in a particular solvent can be determined through long-term stability studies under controlled conditions.[1][3] This involves storing aliquots of the compound in the solvent at a defined temperature and monitoring its degradation over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The International Council for Harmonisation (ICH) provides guidelines on stability testing for new drug substances.[4]

Q4: What are the common signs of this compound degradation?

A4: Degradation of this compound can manifest in several ways, including:

  • A decrease in the concentration of the parent compound over time.

  • The appearance of new peaks in an HPLC chromatogram, indicating the formation of degradation products.

  • A change in the color or clarity of the solution.

  • A loss of biological activity in a relevant assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer from a DMSO stock. The compound has low aqueous solubility.- Increase the final concentration of DMSO in the aqueous solution (though be mindful of its potential effects on the assay).[2] - Use a different co-solvent. - Investigate the use of solubility-enhancing excipients such as cyclodextrins.[2]
Rapid loss of this compound potency in an in vitro assay. The compound may be unstable in the assay medium at 37°C.- Perform a time-course experiment to assess the stability of this compound in the assay medium at 37°C. - If unstable, consider reducing the incubation time or adding the compound at multiple time points.
Inconsistent results between experiments. - Improper storage of stock solutions. - Freeze-thaw cycles leading to degradation. - Photodegradation.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light.[5]
Appearance of unexpected peaks in analytical analysis. Chemical degradation of this compound.- Characterize the degradation products to understand the degradation pathway. - Adjust storage or experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Different Solvents
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the solvents to be tested (e.g., phosphate-buffered saline pH 7.4, ethanol, methanol). Include a control sample of the stock solution stored at -80°C.

  • Incubation: Incubate the test solutions at the desired temperatures (e.g., room temperature, 37°C). Protect samples from light if photosensitivity is a concern.[5]

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.

  • Analysis: Analyze the aliquots using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each solvent and temperature condition.

Quantitative Data Summary

The following tables are templates for summarizing the stability data of this compound.

Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)

SolventInitial Concentration (µM)Concentration after 24h (µM)% RemainingObservations
DMSO100
Ethanol100
Methanol100
PBS (pH 7.4)100

Table 2: Temperature-Dependent Stability of this compound in PBS (pH 7.4)

Temperature (°C)Initial Concentration (µM)Concentration after 24h (µM)% RemainingObservations
4100
25 (Room Temp)100
37100

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (e.g., DMSO) prep_test Dilute in Test Solvents (e.g., PBS, Ethanol) prep_stock->prep_test incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_test->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Translocates to Nucleus cellular_response Cellular Response gene_expression->cellular_response arillatose_b This compound arillatose_b->receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Overcoming low solubility of Arillatose B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Arillatose B.

Troubleshooting Guide

Researchers encountering difficulties with this compound solubility should systematically approach the problem. This guide provides a step-by-step process to identify the root cause and find a suitable solution.

Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do first?

A1: The first step is to confirm the purity of your this compound sample and the quality of your solvent. Ensure that the water or buffer is of high purity (e.g., Milli-Q or equivalent). If the problem persists, it is likely due to the inherent low aqueous solubility of this compound, a common challenge with many natural products. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water[1].

Q2: How can I systematically troubleshoot the low solubility of this compound?

A2: Follow this troubleshooting workflow to diagnose and resolve solubility issues:

G start Start: this compound fails to dissolve in aqueous buffer check_purity Step 1: Verify Compound Purity & Solvent Quality start->check_purity is_pure Pure? check_purity->is_pure impure Action: Purify compound or use fresh, high-purity solvent is_pure->impure No try_cosolvent Step 2: Attempt solubilization with a small amount of a water-miscible organic co-solvent is_pure->try_cosolvent Yes impure->check_purity did_cosolvent_work Dissolved? try_cosolvent->did_cosolvent_work cosolvent_success Action: Optimize co-solvent concentration. Ensure it does not affect the experiment. did_cosolvent_work->cosolvent_success Yes try_other_methods Step 3: Explore alternative solubilization techniques did_cosolvent_work->try_other_methods No proceed Proceed with Experiment cosolvent_success->proceed solubility_methods pH Adjustment Inclusion Complexation (Cyclodextrins) Use of Surfactants Solid Dispersion try_other_methods->solubility_methods evaluate_methods Step 4: Evaluate the chosen method for experimental compatibility solubility_methods->evaluate_methods is_compatible Compatible? evaluate_methods->is_compatible incompatible Action: Select an alternative solubilization method is_compatible->incompatible No is_compatible->proceed Yes incompatible->try_other_methods

Troubleshooting workflow for low solubility of this compound.

Frequently Asked Questions (FAQs)

Q3: What is this compound?

A3: this compound is a sucrose ester with the chemical formula C22H30O14 and a molecular weight of approximately 518.47 g/mol [2][3]. It has been isolated from the roots of Aristolochia cretica[3]. Like many complex natural products, it can exhibit poor water solubility.

Q4: Why is this compound poorly soluble in aqueous solutions?

Q5: What are the common methods to improve the solubility of compounds like this compound?

A5: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds[1][4][7][8][9]. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension) and creating solid dispersions[1][4][9]. Chemical modifications involve pH adjustment, salt formation (if the compound has ionizable groups), and the use of excipients like co-solvents, surfactants, and complexing agents such as cyclodextrins[1][7][8].

Q6: How do I choose the best solubility enhancement technique for my experiment?

A6: The choice of method depends on several factors, including the physicochemical properties of this compound, the requirements of your specific assay, and the desired final concentration. For in vitro biological assays, using a co-solvent like DMSO to prepare a concentrated stock solution, which is then diluted into the aqueous assay medium, is a common starting point[5]. However, the final concentration of the co-solvent must be low enough to not affect the biological system. For other applications, methods like cyclodextrin complexation may be more suitable as they can increase solubility without the use of organic solvents.

Comparison of Solubility Enhancement Techniques

The following table summarizes common techniques that can be applied to improve the aqueous solubility of this compound.

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the solvent system, allowing for better dissolution of hydrophobic compounds.Simple to implement; effective for creating stock solutions.The co-solvent may interfere with biological assays or cause the compound to precipitate upon dilution.
pH Adjustment For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form.Can significantly increase solubility for acidic or basic compounds.This compound is a sucrose ester and lacks readily ionizable groups, so this method may have limited effectiveness. The required pH may also be incompatible with the experimental system.
Inclusion Complexation A host molecule (e.g., cyclodextrin) encapsulates the poorly soluble guest molecule (this compound), shielding its hydrophobic parts and increasing its apparent solubility.Can significantly increase aqueous solubility without using organic solvents; can also improve stability.Can be more expensive; the complex itself may have different biological activity than the free compound.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.Effective at increasing solubility.Surfactants can be toxic to cells and may interfere with certain biological assays.
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix at a molecular level.Can significantly enhance dissolution rate and solubility.Requires specialized equipment for preparation (e.g., spray drying, hot-melt extrusion).

Experimental Protocols

Here are detailed protocols for common solubility enhancement techniques that can be tested for this compound.

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Dissolution: Add a minimal volume of high-purity dimethyl sulfoxide (DMSO) to the tube. For example, to prepare a 10 mM stock solution of this compound (MW: 518.47), dissolve 5.18 mg in 1 mL of DMSO.

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: For experiments, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to minimize effects on the experimental system.

Protocol 2: Solubility Enhancement using Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your desired aqueous buffer (e.g., 10-40% w/v HP-β-CD).

  • Complexation: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for complex formation and to reach equilibrium.

  • Separation: Centrifuge or filter the suspension to remove the undissolved this compound.

  • Quantification: Determine the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: pH Adjustment Feasibility Test

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).

  • Solubility Test: Add an excess amount of this compound to each buffer.

  • Equilibration: Agitate the samples for 24 hours at a constant temperature.

  • Analysis: Centrifuge the samples and measure the concentration of this compound in the supernatant to determine if solubility is pH-dependent. Given its structure, a significant pH effect is not expected.

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram outlines a general workflow for testing and selecting a suitable solubility enhancement method for this compound.

General workflow for enhancing this compound solubility.

Hypothetical Signaling Pathway

As the specific biological targets and signaling pathways of this compound are not well-defined, the following diagram illustrates a hypothetical pathway that a natural product might influence, such as an anti-inflammatory response pathway. This is for illustrative purposes only.

G Arillatose_B This compound Receptor Cell Surface Receptor Arillatose_B->Receptor Inhibits? IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκBα IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB IκBα degradation releases NF-κB Transcription Gene Transcription (e.g., COX-2, TNF-α) Nucleus->Transcription NF-κB binds to DNA Inflammation Inflammatory Response Transcription->Inflammation

Hypothetical anti-inflammatory signaling pathway.

References

Technical Support Center: Optimizing HPLC Separation of Arillatose B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Arillatose B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of this compound from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC separation?

A1: this compound is a saponin with the molecular formula C22H30O14 and a molecular weight of approximately 518.5 g/mol .[1] Its structure contains both sugar moieties and a less polar aglycone, giving it amphiphilic properties. This is a critical consideration for selecting the appropriate stationary and mobile phases for effective separation.

Q2: Which HPLC column is recommended for this compound separation?

A2: For the separation of saponins like this compound, a reversed-phase (RP) column is typically the most effective choice.[2] A C18 column is a common starting point.[3][4] The choice of particle size (e.g., 5 µm for HPLC, sub-2 µm for UHPLC) will impact resolution and backpressure.[5]

Q3: What is a suitable mobile phase for separating this compound?

A3: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile or methanol, is generally recommended for separating components in complex natural product extracts.[3][4] To improve peak shape and resolution, modifiers like formic acid, acetic acid, or trifluoroacetic acid are often added to the mobile phase.[4][6] The pH of the mobile phase can also be adjusted to optimize the separation of ionizable compounds.[6][7]

Q4: How can I detect this compound if it has a poor UV chromophore?

A4: Many saponins, including potentially this compound, lack strong UV chromophores, making detection by standard UV-Vis detectors challenging.[2] In such cases, alternative detection methods are recommended:

  • Evaporative Light Scattering Detector (ELSD): This is a mass-dependent detector that is not reliant on the spectral properties of the analyte and can provide a more uniform response for compounds like saponins.[2][3]

  • Mass Spectrometry (MS): Hyphenating HPLC with an MS detector offers high sensitivity and provides structural information, aiding in peak identification.[3]

  • Charged Aerosol Detector (CAD): This is another mass-based detector that can be used for the analysis of non-volatile analytes.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Peak Shape Problems
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.Add a modifier like formic acid or trifluoroacetic acid to the mobile phase to improve peak shape.[4] Consider using a column with a different stationary phase chemistry.
Column overload.Reduce the injection volume or the concentration of the sample.[8]
Peak Fronting Sample solvent incompatible with the mobile phase.Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[9]
Split Peaks Column void or contamination at the column inlet.Replace the column or try back-flushing the column with a strong solvent.[10]
Inconsistent mobile phase composition.Ensure proper mixing of the mobile phase components.[7]
Resolution and Retention Time Issues
Problem Potential Cause Suggested Solution
Poor Resolution Inadequate separation between this compound and other components.Optimize the gradient profile by adjusting the slope or duration.[4] Try a different organic solvent (e.g., methanol instead of acetonitrile).[6] Increase the column length or use a column with a smaller particle size for higher efficiency.[5]
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.[7][8]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[8]
Column degradation.Replace the column if it has been used extensively or with aggressive mobile phases.
Baseline and Pressure Problems
Problem Potential Cause Suggested Solution
Baseline Drift Changes in mobile phase composition during a gradient run.Ensure the mobile phase components are well-mixed and degassed.
Column bleed.Use a high-quality column and operate within the recommended temperature and pH limits.
High Backpressure Blockage in the system (e.g., guard column, column frit).Replace the guard column. If the pressure remains high, reverse-flush the column (if permitted by the manufacturer).
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.[10]

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound from a complex mixture.

  • Sample Preparation:

    • Extract the complex mixture using a suitable solvent (e.g., methanol, ethanol).

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.

    • Dilute the filtered extract with the initial mobile phase to an appropriate concentration.

  • HPLC System and Column:

    • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD, MS).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Degas both solvents before use.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B (hold)

      • 30-31 min: 90-10% B (return to initial conditions)

      • 31-40 min: 10% B (equilibration)

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope, duration, and initial/final solvent B percentages to improve the resolution of this compound from interfering peaks.

    • If peak shape is poor, consider adding a different modifier or adjusting the pH of the mobile phase.

    • Experiment with different organic solvents (e.g., methanol) to alter selectivity.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified pressure Pressure Issue? start->pressure baseline Baseline Issue? pressure->baseline No high_pressure High Pressure? - Check for blockages - Check buffer precipitation pressure->high_pressure Yes low_pressure Low Pressure? - Check for leaks - Check pump seals pressure->low_pressure Yes peak_shape Peak Shape Issue? baseline->peak_shape No drift Drift? - Equilibrate column - Check mobile phase mixing baseline->drift Yes noise Noise? - Degas mobile phase - Check detector lamp baseline->noise Yes resolution Resolution/Retention Issue? peak_shape->resolution No tailing Tailing? - Add mobile phase modifier - Reduce sample load peak_shape->tailing Yes fronting Fronting? - Match sample solvent to mobile phase peak_shape->fronting Yes split Split Peaks? - Replace guard/column - Check for column void peak_shape->split Yes poor_res Poor Resolution? - Optimize gradient - Change mobile/stationary phase resolution->poor_res Yes shift_rt Shifting RT? - Control temperature - Ensure consistent mobile phase resolution->shift_rt Yes end_node Problem Resolved high_pressure->end_node low_pressure->end_node drift->end_node noise->end_node tailing->end_node fronting->end_node split->end_node poor_res->end_node shift_rt->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Optimization_Pathway start Define Separation Goal (Isolate this compound) col_select Column Selection (e.g., C18, 5µm) start->col_select mp_select Mobile Phase Selection (Water/Acetonitrile with Acid) col_select->mp_select initial_run Perform Initial Gradient Run mp_select->initial_run evaluate Evaluate Chromatogram (Resolution, Peak Shape, RT) initial_run->evaluate optimize_grad Optimize Gradient Profile evaluate->optimize_grad Not Acceptable final_method Final Optimized Method evaluate->final_method Acceptable optimize_mp Optimize Mobile Phase (Solvent type, pH, modifier) optimize_grad->optimize_mp optimize_params Optimize Other Parameters (Flow rate, Temperature) optimize_mp->optimize_params optimize_params->initial_run

Caption: A signaling pathway for systematic HPLC method optimization.

References

Troubleshooting NMR signal overlap in Arillatose B analysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting NMR Signal Overlap in Arillatose B Analysis

Welcome to the technical support center for the NMR analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap during the structural characterization of this complex molecule. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and structured data to facilitate your analysis.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to signal overlap in the NMR spectrum of this compound.

Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?

A1: this compound, also known as 6-O-feruloylsucrose, possesses a complex structure consisting of a sucrose (glucose and fructose) backbone linked to a ferulic acid moiety[1]. The glucose and fructose units contain numerous protons in similar chemical environments, particularly in the 3.0-4.5 ppm region of the ¹H NMR spectrum. This similarity leads to closely spaced or overlapping multiplets, making direct interpretation and assignment from a simple 1D spectrum challenging.

Q2: What are the primary strategies to resolve overlapping NMR signals when analyzing this compound?

A2: Several effective methods can be employed to resolve signal overlap:

  • Solvent Titration/Change: Acquiring spectra in different deuterated solvents can alter the chemical shifts of specific protons, potentially resolving overlapped signals[2][3][4][5].

  • Two-Dimensional (2D) NMR: Techniques like COSY, HSQC, and HMBC disperse signals into a second dimension, revealing correlations between nuclei and resolving overlap that is present in 1D spectra[6][7][8].

  • Lanthanide Shift Reagents (LSRs): Adding a paramagnetic lanthanide complex can induce significant chemical shifts in nearby protons, spreading out a crowded spectral region[9][10][11][12].

  • Temperature Variation: Changing the acquisition temperature can sometimes improve resolution, especially if the molecule is experiencing conformational exchange that leads to broad peaks[2][13].

Q3: My ¹H NMR spectrum shows a dense, uninterpretable cluster of signals between 3.5 and 4.2 ppm. Which technique should I try first?

A3: A logical first step is to change the NMR solvent. This is often the simplest and quickest experiment to perform[2]. Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ or DMSO-d₆ due to aromatic solvent-induced shifts (ASIS), which may be sufficient to separate the critical signals. If this fails to provide adequate resolution, proceeding to 2D NMR experiments is the most powerful and common next step for comprehensive structural elucidation[14].

Experimental Protocols & Data

Method 1: Resolution via Solvent Change

Changing the solvent can alter the shielding environment of protons, providing a simple way to resolve signals. Aromatic solvents like benzene-d₆ are particularly effective for molecules with polar groups.

Experimental Protocol:

  • Sample Preparation: Prepare separate, equally concentrated samples of this compound (e.g., 5-10 mg) in different deuterated solvents (e.g., 0.6 mL of CDCl₃, DMSO-d₆, and C₆D₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Analysis: Compare the spectra to identify changes in chemical shifts and resolution of previously overlapping signals.

Hypothetical Data Presentation:

The following table illustrates potential changes in ¹H chemical shifts for key protons of this compound in different solvents.

Proton Assignment (Hypothetical) Chemical Shift in CDCl₃ (ppm) Chemical Shift in DMSO-d₆ (ppm) Chemical Shift in C₆D₆ (ppm)
H-1' (Fructose)3.65 (d)3.58 (d)3.80 (d)
H-6a (Glucose)4.25 (dd)4.18 (dd)4.05 (dd)
H-6b (Glucose)4.40 (dd)4.33 (dd)4.15 (dd)
H-4 (Glucose)3.55 (t)3.48 (t)3.65 (t)
H-5 (Glucose)3.70 (m)3.62 (m)3.85 (m)
Feruloyl -OCH₃3.93 (s)3.85 (s)3.45 (s)

Note: This data is illustrative. Actual chemical shifts will vary.

Method 2: Two-Dimensional (2D) NMR Spectroscopy

2D NMR is a powerful method for resolving complex spectra by spreading correlations between nuclei across two frequency axes[6][7]. For this compound, COSY, HSQC, and HMBC experiments are essential.

Experimental Protocol:

  • Sample Preparation: Prepare a single, sufficiently concentrated sample (10-20 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Sequentially run the desired 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument parameters. Experiment times can range from under an hour to several hours depending on the concentration and desired resolution.

  • Data Processing & Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to establish connectivity and resolve ambiguities from the 1D spectrum.

Summary of Recommended 2D NMR Experiments:

Experiment Full Name Information Provided for this compound
COSY Correlation SpectroscopyShows correlations between J-coupled protons (¹H-¹H). Essential for tracing the proton networks within the glucose and fructose rings.[6]
HSQC Heteronuclear Single Quantum CoherenceCorrelates protons directly to their attached carbons (¹H-¹³C, one bond).[6] This is extremely effective at resolving overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.[8]
HMBC Heteronuclear Multiple Bond CorrelationCorrelates protons and carbons over multiple bonds (typically 2-3 bonds). Crucial for identifying the connection point of the feruloyl group to the sucrose backbone and the linkage between the sugar units.
Method 3: Using Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can coordinate to polar functional groups (like the hydroxyl groups in this compound), causing large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, helping to resolve overlapping signals[9][10].

Experimental Protocol:

  • Initial Setup: Dissolve a known amount of this compound (5-10 mg) in 0.5 mL of a dry, non-coordinating deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a reference ¹H NMR spectrum.

  • LSR Titration: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃). Add small, precise aliquots of the LSR stock solution to the NMR tube.

  • Acquisition at Each Step: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the changes in chemical shifts for each proton signal as a function of the LSR concentration. Plot the induced shift (Δδ) versus the [LSR]/[Analyte] molar ratio to identify protons closest to the binding site.

Caution: LSRs can cause significant line broadening, which can reduce the ability to accurately integrate peaks[10]. Use the lowest concentration of LSR that provides the necessary resolution.

Visualizations

The following diagrams illustrate the troubleshooting workflow and key concepts for resolving NMR signal overlap.

TroubleshootingWorkflow start Start: Acquire 1D ¹H NMR of this compound check_overlap Observe Signal Overlap? (e.g., 3.5-4.2 ppm region) start->check_overlap solvent Try a Different Solvent (e.g., C₆D₆, DMSO-d₆) check_overlap->solvent Yes end End: Structure Elucidated check_overlap->end No check_solvent Overlap Resolved? solvent->check_solvent two_d Perform 2D NMR (HSQC, COSY, HMBC) check_solvent->two_d No, try primary method lsr Use Lanthanide Shift Reagent (LSR) check_solvent->lsr No, try alternative analyze Analyze Data & Assign Structure check_solvent->analyze Yes two_d->analyze lsr->analyze analyze->end

Caption: A logical workflow for troubleshooting NMR signal overlap.

Caption: How HSQC resolves overlapping protons (Hₐ, Hₑ) via a second dimension.

LSR_Concept LSR Mechanism of Action cluster_mol This compound OH Hydroxyl Group (-OH) HA Proton A (near -OH) HB Proton B (far from -OH) LSR LSR (e.g., Eu³⁺) LSR->OH Binds LSR->HA Large Shift (Δδ) LSR->HB Small Shift (Δδ)

References

Minimizing degradation of Arillatose B during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Arillatose B during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a natural phenolic glycoside. Its chemical structure is 6-O-feruloylsucrose, consisting of a sucrose molecule linked to a ferulic acid moiety.

Q2: What are the primary factors that can cause the degradation of this compound?

As a phenolic glycoside, this compound is susceptible to degradation from several factors, including:

  • pH: Both highly acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond.[1][2]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[1][3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][2]

  • Oxidation: The phenolic moiety of this compound is prone to oxidation, which can be catalyzed by enzymes (like polyphenol oxidase), metal ions, or the presence of oxygen.[1][2][5]

  • Enzymatic Degradation: The presence of glycosidases or esterases can cleave the glycosidic or ester bonds, respectively.

Q3: How should I properly store my this compound samples?

To ensure maximum stability, this compound should be stored as a dry solid in a tightly sealed, amber-colored vial at -20°C or below.[2] For solutions, prepare them fresh in a suitable non-aqueous solvent and store them at low temperatures for short periods.

Q4: Can I use aqueous solvents to dissolve this compound?

While this compound has some solubility in water, phenolic glycosides are known to be labile in aqueous media, which can lead to spontaneous degradation.[6][7] It is recommended to use non-aqueous polar organic solvents like methanol or ethanol for reconstitution and during experimental procedures whenever possible.[6][7] If aqueous buffers are necessary, they should be freshly prepared, deoxygenated, and used for the shortest duration possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound during storage or the experiment.Review storage conditions. Store as a dry solid at ≤ -20°C in a dark, dry environment. Prepare fresh solutions for each experiment. Minimize exposure of the compound to harsh pH, high temperatures, and light.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). This compound has degraded into byproducts (e.g., ferulic acid and sucrose).Optimize extraction and sample preparation protocols. Use cold, non-aqueous extraction solvents and minimize extraction times.[6][7] Consider adding an antioxidant like ascorbic acid to the solvent.[2][4]
Browning or color change of the this compound solution. Oxidation of the phenolic component of this compound.Prepare solutions in deoxygenated solvents or under an inert atmosphere (e.g., nitrogen or argon).[2] Avoid the presence of metal ions by using high-purity solvents and glassware. The addition of a chelating agent like EDTA can also be beneficial.[2][4]
Low recovery after extraction from biological matrices. Enzymatic degradation by endogenous enzymes in the sample or hydrolysis during sample processing.Immediately quench enzymatic activity after sample collection, for example, by flash-freezing or adding an organic solvent. Maintain low temperatures throughout the extraction process.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store the solid this compound in a desiccator at -20°C or below, protected from light.

  • Preparation of Stock Solutions:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a controlled environment with low humidity.

    • Dissolve in a high-purity, anhydrous polar organic solvent such as methanol or ethanol.

    • Store the stock solution in an amber vial at -20°C. For long-term storage, flushing the vial with nitrogen or argon is recommended.

  • Preparation of Working Solutions:

    • Prepare working solutions fresh for each experiment by diluting the stock solution.

    • If an aqueous buffer is required, use a freshly prepared, deoxygenated buffer and keep the time the compound is in the aqueous solution to a minimum.

Protocol 2: Extraction of this compound from Plant Material (Example)

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic degradation.

    • Lyophilize the frozen material to remove water.

  • Extraction:

    • Grind the lyophilized tissue to a fine powder at low temperature.

    • Extract the powder with a cold (4°C) non-aqueous solvent, such as 80% methanol.[4] Use a solvent-to-sample ratio of 10:1 (v/w).

    • To inhibit oxidation, consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.[2][4]

    • Perform the extraction for a short period (e.g., 1-2 hours) at 4°C with gentle agitation, protected from light.

  • Sample Clarification:

    • Centrifuge the extract at 4°C to pellet the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure at a low temperature (e.g., < 30°C).

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol for HPLC).

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_products Degradation Products storage_solid Solid this compound factor_temp High Temperature storage_solid->factor_temp exposure to factor_light Light Exposure storage_solid->factor_light exposure to storage_solution This compound Solution storage_solution->factor_temp exposure to storage_solution->factor_light exposure to factor_ph Extreme pH storage_solution->factor_ph exposure to factor_oxidation Oxidation storage_solution->factor_oxidation exposure to factor_enzymes Enzymes storage_solution->factor_enzymes exposure to product_hydrolysis Ferulic Acid + Sucrose factor_ph->product_hydrolysis causes product_oxidation Oxidized Products factor_oxidation->product_oxidation causes factor_enzymes->product_hydrolysis causes

Caption: Factors leading to the degradation of this compound.

start Start: Inconsistent Results check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Age, Temp) check_storage->check_solution_prep Correct remedy_storage Action: Store at -20°C in dark, dry conditions check_storage->remedy_storage Incorrect check_protocol Examine Experimental Protocol (pH, Temp, Duration) check_solution_prep->check_protocol Correct remedy_solution Action: Use fresh, non-aqueous solutions; keep cold check_solution_prep->remedy_solution Incorrect remedy_protocol Action: Use inert atmosphere, add antioxidants/chelators check_protocol->remedy_protocol Harsh Conditions end End: Consistent Results check_protocol->end Optimized remedy_storage->check_solution_prep remedy_solution->check_protocol remedy_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_prevention Preventative Measures cluster_degradation Degradation Pathways a Low Temperature Storage (-20°C or below) h Hydrolysis a->h Inhibits j Oxidation a->j Inhibits b Protection from Light (Amber Vials) i Photodegradation b->i Prevents c Inert Atmosphere (Nitrogen/Argon) c->j Prevents d Use of Non-Aqueous Solvents d->h Minimizes e Short Exposure to Aqueous Media e->h Minimizes f Addition of Antioxidants (e.g., Ascorbic Acid) f->j Inhibits g Addition of Chelators (e.g., EDTA) g->j Inhibits

Caption: Preventative measures to inhibit degradation pathways.

References

Technical Support Center: Enhancing the Bioavailability of Arillatose B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Arillatose B.

Frequently Asked Questions (FAQs)

Q1: What is known about the bioavailability of this compound?

Currently, there is limited publicly available data on the oral bioavailability, solubility, and permeability of this compound. As a natural glycoside, it is plausible that it may exhibit challenges with oral absorption due to its molecular size and polarity.[1] Therefore, initial characterization of its biopharmaceutical properties is a critical first step for any in vivo studies.

Q2: How can I determine the solubility and permeability of this compound?

To assess the biopharmaceutical properties of this compound, it is recommended to classify it according to the Biopharmaceutical Classification System (BCS). This requires determining its aqueous solubility and intestinal permeability.

  • Aqueous Solubility: Can be determined by adding an excess amount of this compound to buffers at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) and measuring the concentration of the dissolved compound after reaching equilibrium.

  • Intestinal Permeability: Can be evaluated using in vitro models such as the Caco-2 cell monolayer assay.[2][3][4] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3]

Q3: What are the potential reasons for the low oral bioavailability of this compound?

Low oral bioavailability of a compound like this compound can be attributed to several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Intestinal Permeability: The molecule may be too large or too polar to efficiently cross the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or the liver before reaching systemic circulation.[5]

  • Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

Q4: What general strategies can be employed to enhance the bioavailability of a natural glycoside like this compound?

Several formulation strategies can be explored to improve the oral bioavailability of poorly soluble and/or permeable compounds:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic compounds.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

  • Use of Permeation Enhancers: Co-administration with agents that reversibly open the tight junctions between intestinal epithelial cells can improve the absorption of poorly permeable compounds.

Troubleshooting Guides

Issue: Low Oral Bioavailability Observed in Initial In Vivo Studies

Possible Cause 1: Poor Solubility and Dissolution

  • Troubleshooting Steps:

    • Characterize Solubility: Perform solubility studies in simulated gastric and intestinal fluids.

    • Formulation Approach:

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

      • Lipid-Based Formulation: If this compound shows some lipophilicity, formulate it in a self-emulsifying drug delivery system (SEDDS).

Possible Cause 2: Low Intestinal Permeability

  • Troubleshooting Steps:

    • In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[2]

    • Formulation Approach:

      • Permeation Enhancers: Co-administer this compound with a permeation enhancer such as sodium caprate or chitosan. (Note: The safety and regulatory implications of permeation enhancers should be carefully considered).

      • Nanoparticles: Formulate this compound into nanoparticles to potentially enhance cellular uptake.

Possible Cause 3: High First-Pass Metabolism

  • Troubleshooting Steps:

    • In Vitro Metabolism Study: Incubate this compound with liver microsomes to assess its metabolic stability.

    • In Vivo Study Design: Conduct an in vivo study in rats with both oral (PO) and intravenous (IV) administration to determine the absolute bioavailability and assess the extent of first-pass metabolism.[5][6]

Issue: High Variability in Plasma Concentrations Between Subjects

Possible Cause: Formulation Performance and Food Effects

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure the formulation provides consistent drug release. For solid dispersions, check for any signs of recrystallization. For lipid-based systems, ensure consistent emulsification.

    • Food Effect Study: Conduct in vivo studies in both fasted and fed states to determine if the presence of food influences the absorption of this compound.

Data Presentation

Table 1: Biopharmaceutical Classification System (BCS) and Potential Classification of this compound

ClassSolubilityPermeabilityPotential for this compound (Hypothetical)Recommended Approach
IHighHighUnlikelyStandard formulation
IILowHighPossibleEnhance solubility (e.g., solid dispersion, lipid formulation)
IIIHighLowPossibleEnhance permeability (e.g., permeation enhancers)
IVLowLowPossibleCombination approach to enhance both solubility and permeability

Table 2: Example Formulation Strategies and Potential Impact on Bioavailability Parameters

Formulation StrategyExample CompositionPotential Mechanism of ActionExpected Impact on Bioavailability
Solid Dispersion This compound : PVP K30 (1:5 w/w)Increased dissolution rate by maintaining the drug in an amorphous state.Increased Cmax and AUC
SEDDS This compound (5%), Labrasol (40%), Cremophor EL (40%), Transcutol HP (15%)Improved solubilization in the GI tract and potential lymphatic uptake.Increased AUC, potential for reduced food effect
Nanoparticles PLGA-based nanoparticles encapsulating this compoundEnhanced cellular uptake and protection from degradation.Increased bioavailability and potential for targeted delivery

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound

This protocol is adapted from a method for assessing the permeability of oligosaccharides.[2]

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Pre-incubation: Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) and pre-incubate for 30 minutes at 37°C.

  • Permeation Experiment:

    • Add a solution of this compound (e.g., 100 µM) in HBSS to the apical (AP) side of the Transwell®.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of transport (dQ/dt).

    • Calculate Papp using the equation: Papp = (dQ/dt) / (A * C0), where A is the surface area of the monolayer and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an initial pharmacokinetic assessment.[5][6]

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg) via oral gavage to assess oral absorption.

  • Formulation:

    • IV: Dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent like PEG 400).

    • PO: Administer the selected formulation (e.g., aqueous suspension, solid dispersion, or SEDDS).

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Elimination half-life (t1/2)

    • Absolute oral bioavailability (F%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

Caption: Barriers to Oral Bioavailability of this compound.

G cluster_problem Problem Identification cluster_characterize Physicochemical Characterization cluster_formulate Formulation Development cluster_evaluate Evaluation Start Low in vivo efficacy or high variability of this compound Assess_PK Conduct initial in vivo pharmacokinetic study (PO vs IV) Start->Assess_PK Low_F Is absolute bioavailability (F%) low? Assess_PK->Low_F Solubility Determine Aqueous Solubility (BCS Solubility Classification) Low_F->Solubility Yes Permeability Determine Permeability (e.g., Caco-2 Assay) Solubility->Permeability BCS_Class Determine BCS Class Permeability->BCS_Class Formulate_Sol Enhance Solubility (Solid Dispersion, SEDDS) BCS_Class->Formulate_Sol Class II Formulate_Perm Enhance Permeability (Permeation Enhancers) BCS_Class->Formulate_Perm Class III Formulate_Both Enhance Both (Nanoparticles, Combination) BCS_Class->Formulate_Both Class IV Evaluate_PK Evaluate Pharmacokinetics of New Formulation in vivo Formulate_Sol->Evaluate_PK Formulate_Perm->Evaluate_PK Formulate_Both->Evaluate_PK Success Bioavailability Enhanced Evaluate_PK->Success

Caption: Workflow for Enhancing this compound Bioavailability.

G cluster_pathway Paracellular Transport Pathway Lumen Intestinal Lumen (this compound) TJ Tight Junction (Claudin, Occludin, ZO-1) Lumen->TJ Paracellular Diffusion Enterocyte1 Enterocyte 1 Enterocyte2 Enterocyte 2 Blood Bloodstream TJ->Blood Enhancer Permeation Enhancer (e.g., Sodium Caprate) Modulation Reversible Modulation Enhancer->Modulation Modulation->TJ Opens Junction

Caption: Modulation of Paracellular Pathway for Enhanced Permeability.

References

Technical Support Center: Mitigating Non-specific Binding of Small Molecules in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the common challenge of non-specific binding of small molecules, such as Arillatose B, in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you obtain accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in biochemical assays?

A1: Non-specific binding refers to the interaction of a molecule, such as the small molecule this compound, with unintended proteins or surfaces within an assay system, rather than its specific biological target.[1] This can lead to a high background signal, which obscures the true specific interaction, resulting in false positives or inaccurate quantification of the binding affinity and efficacy of the compound.[1][2]

Q2: What are the common causes of non-specific binding for small molecules?

A2: Non-specific binding of small molecules can be caused by several factors, including:

  • Hydrophobic interactions: The molecule may non-specifically associate with hydrophobic surfaces on the assay plate or with unrelated proteins.[2]

  • Electrostatic interactions: Charged small molecules can interact with oppositely charged surfaces or proteins.

  • Assay buffer composition: Suboptimal pH, ionic strength, or the absence of appropriate blocking agents can promote non-specific interactions.[3][4]

  • High concentration of the small molecule: Using excessively high concentrations of the test compound can lead to increased non-specific binding.[5]

Q3: How can I determine if the signal I am observing is due to non-specific binding?

A3: To determine if your signal is due to non-specific binding, you can perform several control experiments:

  • No-target control: Run the assay without the specific target protein. Any signal detected in the presence of your small molecule is likely due to non-specific binding to the assay plate or other components.

  • Competition assay: Use an unlabeled, known specific binder to the target to see if it can compete with and reduce the signal from your labeled small molecule.

  • Varying concentrations: A specific binding interaction should be saturable, while non-specific binding often increases linearly with concentration.

Troubleshooting Guide: Addressing High Background Signal

If you are experiencing a high background signal in your assay, it is crucial to systematically troubleshoot the potential causes. The following guide provides a step-by-step approach to identifying and mitigating non-specific binding.

Diagram: Troubleshooting Workflow for Non-Specific Binding

TroubleshootingWorkflow Troubleshooting Workflow for Non-Specific Binding start High Background Signal Observed check_controls Review Control Wells (No Target, No Compound) start->check_controls optimize_buffer Optimize Assay Buffer (pH, Salt Concentration) check_controls->optimize_buffer Controls Indicate Non-specific Binding add_blockers Incorporate Blocking Agents (BSA, Casein) optimize_buffer->add_blockers add_detergent Add Non-ionic Detergent (e.g., Tween-20) add_blockers->add_detergent reduce_concentration Reduce Small Molecule Concentration add_detergent->reduce_concentration modify_surface Modify Assay Surface Chemistry reduce_concentration->modify_surface re_evaluate Re-evaluate Binding Signal modify_surface->re_evaluate success Signal Optimized Proceed with Assay re_evaluate->success Background Reduced failure Persistent High Background Consult Further re_evaluate->failure No Improvement

Caption: A step-by-step workflow for troubleshooting high background signals caused by non-specific binding.

Quantitative Data Summary: Effect of Buffer Additives

The following table summarizes common additives used to reduce non-specific binding and their typical working concentrations.

AdditiveTypical ConcentrationMechanism of ActionReference
Bovine Serum Albumin (BSA) 0.1 - 2% (w/v)Blocks non-specific binding sites on surfaces.[6]
Casein 0.1 - 1% (w/v)Blocks non-specific binding sites on surfaces.
Tween-20 0.005 - 0.1% (v/v)Reduces hydrophobic interactions.[6]
Sodium Chloride (NaCl) 150 - 500 mMReduces electrostatic interactions.[6]
Polyethylene Glycol (PEG) 1 mg/mLReduces non-specific binding to sensor chips.[6]

Experimental Protocols

Protocol 1: Buffer Optimization to Reduce Non-specific Binding

This protocol describes a systematic approach to optimizing your assay buffer to minimize non-specific binding of a small molecule like this compound.

Materials:

  • Assay buffer components (e.g., Tris, HEPES, PBS)

  • Sodium Chloride (NaCl)

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Your target protein and small molecule (this compound)

  • Assay plates and detection reagents

Procedure:

  • Establish a Baseline: Perform your assay using your standard buffer conditions to determine the baseline level of non-specific binding (in the absence of the target protein).

  • pH Optimization:

    • Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).

    • Run the non-specific binding assay at each pH to identify the pH that yields the lowest background signal.

  • Salt Concentration Optimization:

    • Using the optimal pH determined in the previous step, prepare buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 250 mM, 500 mM).

    • Perform the non-specific binding assay at each salt concentration to find the optimal ionic strength.

  • Addition of Blocking Agents and Detergents:

    • To the optimized buffer from the previous steps, add a blocking agent such as BSA (start with 0.1%).

    • If hydrophobic interactions are suspected, add a non-ionic detergent like Tween-20 (start with 0.01%).

    • Test a matrix of concentrations for both the blocking agent and the detergent to find the combination that provides the lowest background without significantly affecting the specific signal.

  • Validation: Once the optimized buffer is formulated, validate it by running both the specific binding assay (with the target protein) and the non-specific binding assay to ensure a high signal-to-noise ratio.

Protocol 2: Surface Plasmon Resonance (SPR) Assay with Reduced Non-specific Binding

This protocol outlines key considerations for minimizing non-specific binding of small molecules in SPR experiments.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, planar)

  • Target protein and small molecule (this compound)

  • Optimized running buffer (from Protocol 1)

  • Immobilization reagents (e.g., EDC/NHS)

  • Blocking agent (e.g., ethanolamine)

Procedure:

  • Sensor Chip Selection: If high non-specific binding is observed with a dextran-based sensor chip (like CM5), consider switching to a planar chip with a lower capacity for non-specific interactions.

  • Ligand Immobilization: Immobilize your target protein onto the sensor chip according to the manufacturer's instructions. Ensure complete deactivation of excess reactive groups using a blocking agent like ethanolamine.

  • Reference Flow Cell: Always use a reference flow cell where no protein is immobilized or an irrelevant protein is immobilized. The signal from the reference cell will account for non-specific binding to the chip surface and bulk refractive index changes.[6]

  • Buffer Additives: Include additives in your running buffer as determined in Protocol 1. Common additions for SPR include 0.005% Tween-20 to prevent non-specific hydrophobic interactions.[2]

  • Analyte Injection: Inject a series of concentrations of your small molecule over both the active and reference flow cells.

  • Data Analysis: Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding response. If the reference signal is more than one-third of the active signal, further optimization of the running buffer is recommended.[6]

Conceptual Signaling Pathway and Non-specific Binding

The following diagram illustrates a hypothetical signaling pathway where this compound is a specific inhibitor of Kinase 2. It also depicts how non-specific binding can interfere with the intended interaction.

Diagram: this compound in a Kinase Cascade

SignalingPathway Conceptual Signaling Pathway for this compound cluster_pathway Specific Pathway cluster_nonspecific Non-specific Interactions Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response ArillatoseB This compound (Specific Inhibitor) ArillatoseB->Kinase2 Inhibits NS_Protein Non-target Protein Assay_Surface Assay Surface ArillatoseB_NS This compound ArillatoseB_NS->NS_Protein Binds ArillatoseB_NS->Assay_Surface Binds

Caption: this compound as a specific inhibitor of Kinase 2, with potential non-specific interactions.

References

Scaling up the purification of Arillatose B for larger studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Arillatose B Purification

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of this compound for larger studies. This compound is a sucrose ester, specifically 6'-O-Feruloylsucrose, that has been isolated from species such as Aristolochia cretica and Catalpa fargesii f. duclouxii.[1][2][3] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for scaling up the purification of this compound?

A1: A common strategy for scaling up the purification of polar glycosides like this compound involves a multi-step approach. This typically begins with crude extraction from the source material, followed by solvent partitioning to remove non-polar impurities. The enriched extract is then subjected to one or more column chromatography steps for fractionation, and the final purification is often achieved using preparative High-Performance Liquid Chromatography (prep-HPLC).[4][5][6]

Q2: Which chromatographic methods are most effective for this compound purification?

A2: For initial cleanup and fractionation, macroporous resin chromatography can be highly effective for saponins and glycosides as it is economical and scalable.[7] This is often followed by silica gel column chromatography. For the final high-purity isolation, preparative reversed-phase HPLC (prep-RP-HPLC) is the method of choice due to its high resolution and efficiency.[4][8]

Q3: How can I monitor the presence and purity of this compound throughout the purification process?

A3: Analytical HPLC with a UV detector is the most common method for monitoring this compound, as its feruloyl group provides a strong UV chromophore. A photodiode array (PDA) detector can be used to confirm the identity of the peak by its UV spectrum. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions from column chromatography. Purity is typically assessed by the peak area percentage in the analytical HPLC chromatogram.

Q4: What are the key considerations for solvent selection when scaling up?

A4: When scaling up, solvent selection must balance separation efficiency with cost, safety, and environmental impact. For extraction, ethanol or methanol are common choices.[5] For chromatography, solvent systems should be optimized at the analytical scale first. For prep-HPLC, using volatile mobile phases like acetonitrile and water with modifiers like formic acid or acetic acid is preferable to simplify solvent removal from the final product.

Q5: this compound is an ester. Are there any stability issues I should be aware of during purification?

A5: Yes, the ester linkage in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, and at elevated temperatures. It is crucial to use mild pH conditions (typically between pH 3 and 7) throughout the purification process. Avoid prolonged heating during solvent evaporation. Lyophilization (freeze-drying) is the preferred method for removing aqueous solvents to obtain the final solid product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of this compound purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Initial Extraction 1. Incomplete extraction from plant material. 2. Degradation of this compound during extraction.1. Increase extraction time or perform additional extraction cycles.[9] Ensure the plant material is finely ground to maximize surface area. 2. Avoid high temperatures during extraction and concentration. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., < 45°C).
Poor Separation in Column Chromatography 1. Inappropriate stationary phase or mobile phase. 2. Column overloading. 3. Column channeling or poor packing.1. Test different solvent systems using TLC to find the optimal mobile phase for separation. Consider using macroporous resin for initial cleanup before silica gel chromatography.[7] 2. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. 3. Ensure the column is packed uniformly. For large-scale columns, a "wet" packing method is often more consistent.
Co-elution of Impurities in Prep-HPLC 1. Suboptimal mobile phase gradient. 2. Column is overloaded. 3. Wrong column chemistry selected.1. Optimize the gradient on an analytical HPLC first. A shallower gradient around the elution time of this compound will improve resolution.[10] 2. Inject a smaller amount of the sample onto the column. Overloading leads to peak fronting and loss of resolution.[10] 3. If using a C18 column, consider trying a different stationary phase, such as a Phenyl-Hexyl or Cyano column, which offer different selectivities.[8]
Final Product is an Oil or Gummy Solid, Not a Powder 1. Residual organic solvents. 2. Presence of hygroscopic impurities.1. Ensure all organic solvents are removed. After rotary evaporation, place the sample under high vacuum for several hours. 2. Re-purify the material using prep-HPLC. If the product is pure but oily, dissolving it in a minimal amount of a solvent (e.g., methanol) and precipitating it into a non-solvent (e.g., diethyl ether) can sometimes yield a solid. Lyophilization from water is often the best method for obtaining a fluffy powder.
This compound Degradation During Storage 1. Hydrolysis of the ester bond. 2. Oxidation of the phenolic group.1. Store the purified compound as a dry solid at -20°C or below. For solutions, use a buffered solvent (pH ~5-6) and store frozen. 2. Store in an amber vial to protect from light and consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Crude Extraction and Solvent Partitioning
  • Extraction:

    • Grind the dried plant material (e.g., roots of Aristolochia cretica) to a fine powder.

    • Extract the powder (1 kg) with 80% aqueous ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.[5]

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 2 L of water.

    • Perform liquid-liquid extraction sequentially with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).

    • The n-hexane fraction will contain non-polar compounds and can likely be discarded.

    • The ethyl acetate fraction will contain compounds of intermediate polarity.

    • The remaining aqueous fraction will be enriched with polar glycosides, including this compound.

    • Concentrate the aqueous fraction by rotary evaporation and then lyophilize to obtain a dry powder.

Protocol 2: Macroporous Resin Column Chromatography
  • Column Preparation:

    • Select a suitable macroporous resin (e.g., NKA-9).[7]

    • Pack a glass column with the resin and wash sequentially with ethanol and then deionized water until the effluent is clear.

  • Sample Loading and Elution:

    • Dissolve the lyophilized powder from Protocol 1 in deionized water.

    • Load the sample solution onto the prepared column.

    • Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities like sugars.

    • Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and analyze them by analytical HPLC or TLC to identify the fractions containing this compound.

  • Fraction Pooling:

    • Combine the fractions that show a high concentration of this compound.

    • Concentrate the pooled fractions under reduced pressure to remove the ethanol, and then lyophilize.

Protocol 3: Preparative Reversed-Phase HPLC (Prep-RP-HPLC)
  • System Preparation:

    • Equip a preparative HPLC system with a suitable C18 column (e.g., 50 x 250 mm, 10 µm particle size).

    • Prepare the mobile phases: Phase A (0.1% formic acid in water) and Phase B (0.1% formic acid in acetonitrile).

  • Method Optimization:

    • Develop a separation method on an analytical scale first to determine the optimal gradient. A typical gradient might be from 10% to 40% B over 30 minutes.

  • Purification Run:

    • Dissolve the enriched powder from Protocol 2 in a minimal amount of the initial mobile phase composition (e.g., 10% acetonitrile in water).

    • Filter the sample solution through a 0.45 µm filter.

    • Inject the sample onto the equilibrated preparative column.

    • Run the gradient and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 320 nm for the ferulic acid chromophore).

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the acetonitrile using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain pure this compound as a solid powder.

Visualizations

Purification_Workflow Start Dried Plant Material Extraction Crude Extraction (80% Ethanol) Start->Extraction Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Water) Extraction->Partitioning Aqueous_Fraction Aqueous Fraction (Enriched) Partitioning->Aqueous_Fraction Resin_Chroma Macroporous Resin Chromatography (Stepwise Ethanol Gradient) Aqueous_Fraction->Resin_Chroma Enriched_Fractions This compound Enriched Fractions Resin_Chroma->Enriched_Fractions Prep_HPLC Preparative RP-HPLC (Acetonitrile/Water Gradient) Enriched_Fractions->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound

Caption: Scalable purification workflow for this compound.

HPLC_Troubleshooting Problem Poor Peak Resolution in Prep-HPLC Check_Overload Is the peak fronting or asymmetrical? Problem->Check_Overload Yes_Overload YES Check_Overload->Yes_Overload No_Overload NO Check_Overload->No_Overload Solution_Overload Reduce sample injection volume or concentration. Yes_Overload->Solution_Overload Check_Gradient Are peaks broad or co-eluting? No_Overload->Check_Gradient Yes_Gradient YES Check_Gradient->Yes_Gradient No_Gradient NO Check_Gradient->No_Gradient Solution_Gradient Optimize the gradient. Make it shallower around the target peak's elution time. Yes_Gradient->Solution_Gradient Check_Column Is the column pressure high or has performance degraded? No_Gradient->Check_Column Solution_Column YES Flush or replace the column. Check for sample precipitation. Check_Column->Solution_Column

Caption: Troubleshooting decision tree for poor HPLC resolution.

Hypothetical_Signaling_Pathway Hypothetical Anti-Inflammatory Pathway for this compound cluster_cell Cell ArillatoseB This compound ROS Reactive Oxygen Species (ROS) ArillatoseB->ROS Inhibits IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Activity: Ferulic Acid vs. Arillatose B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the antioxidant properties of Ferulic Acid and Arillatose B. While Ferulic Acid is a well-documented antioxidant with extensive research supporting its efficacy, there is a notable absence of publicly available experimental data on the antioxidant activity of this compound. This guide, therefore, provides a detailed analysis of Ferulic Acid's antioxidant capabilities, alongside established experimental protocols, to serve as a valuable resource for researchers. The lack of data for this compound prevents a direct comparative assessment at this time.

Ferulic Acid: A Profile of Potent Antioxidant Activity

Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, has demonstrated significant antioxidant properties across a range of in vitro assays.[1] Its ability to scavenge free radicals and chelate metals makes it a compound of great interest in the pharmaceutical, cosmetic, and food industries.[2] The antioxidant efficacy of ferulic acid is attributed to its unique chemical structure, which allows for the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[1]

Quantitative Antioxidant Activity of Ferulic Acid

The antioxidant capacity of ferulic acid has been quantified using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given sample.

AssayCompoundIC50 / ActivitySource
DPPH Radical Scavenging Activity Ferulic AcidStrong antioxidant activity of 64% at 100 µg/ml.[3][3]
Ferulic AcidScavenged about 20% of DPPH radical at 20 µM.[4][4]
Ferulic AcidIC50 = 9.9 µg/mL.[5]
ABTS Radical Scavenging Activity Ferulic AcidLower IC50 than some other tested compounds.[5]
Ferric Reducing Antioxidant Power (FRAP) Ferulic AcidDemonstrated reducing activity.[6]

Note: The antioxidant activity of ferulic acid can be influenced by the experimental conditions, including the solvent and the specific protocol used.[7]

Experimental Protocols for Antioxidant Activity Assessment

Standardized protocols are crucial for the accurate and reproducible measurement of antioxidant activity. Below are detailed methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a defined absorbance at a particular wavelength (typically 517 nm).

  • Various concentrations of the test compound (e.g., ferulic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[7]

  • The absorbance of the solution is measured at the characteristic wavelength of DPPH.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for a specific period (e.g., 12-16 hours) to ensure the complete formation of the radical.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (typically 734 nm).

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a defined incubation period (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared by mixing an acetate buffer (pH 3.6), a solution of TPTZ in hydrochloric acid, and a solution of ferric chloride in a specific ratio.

  • The FRAP reagent is warmed to 37°C.

  • The test sample is added to the FRAP reagent.

  • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm) after a defined incubation period (e.g., 4-30 minutes).

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of ferrous sulfate. The results are typically expressed as micromolar Fe(II) equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of free radical scavenging by phenolic antioxidants and a typical experimental workflow for assessing antioxidant activity.

G cluster_mechanism Mechanism of Free Radical Scavenging Phenolic_Antioxidant Phenolic Antioxidant (e.g., Ferulic Acid) (Ar-OH) Stabilized_Radical Stabilized Antioxidant Radical (Ar-O•) Phenolic_Antioxidant->Stabilized_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

G cluster_workflow Experimental Workflow for Antioxidant Assay A Sample Preparation (e.g., Ferulic Acid solutions of varying concentrations) C Reaction Incubation (Mix sample and reagent, incubate under controlled conditions) A->C B Preparation of Reagent (e.g., DPPH, ABTS, or FRAP reagent) B->C D Spectrophotometric Measurement (Measure absorbance at a specific wavelength) C->D E Data Analysis (Calculate % inhibition, IC50 value, or TEAC) D->E F Result Interpretation and Comparison E->F

Caption: A generalized workflow for in vitro antioxidant activity assessment.

References

Arillatose B Versus Other Sucrose Esters: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Arillatose B (6'-O-Feruloylsucrose) and other commonly used sucrose esters. The information presented is intended to assist researchers and drug development professionals in selecting the appropriate sucrose ester for their specific application, based on objective performance data and experimental protocols.

Sucrose esters are a versatile class of non-ionic surfactants synthesized from the esterification of sucrose and fatty acids.[1] Their amphiphilic nature, arising from a hydrophilic sucrose head and a lipophilic fatty acid tail, allows them to be effective emulsifiers, solubilizers, and stabilizers.[2] This diverse functionality has led to their use in the food, cosmetic, and pharmaceutical industries.[3][4] this compound, a sucrose ester distinguished by its ferulic acid moiety, presents a unique profile with potential for specialized biological activities.

Comparative Physicochemical and Performance Data

The selection of a sucrose ester for a particular application is heavily dependent on its physicochemical properties, most notably its Hydrophilic-Lipophilic Balance (HLB). The HLB value, ranging from 1 to 20, indicates the emulsifying preference of the surfactant. Low HLB values (3-6) are characteristic of water-in-oil (W/O) emulsifiers, while high HLB values (8-18) are typical of oil-in-water (O/W) emulsifiers.[5] The critical micelle concentration (CMC) is another crucial parameter, representing the concentration at which surfactant molecules begin to form micelles.[6]

The following tables summarize key performance data for this compound in comparison to a selection of common sucrose esters with varying fatty acid chain lengths.

Table 1: Physicochemical Properties of Selected Sucrose Esters

Sucrose EsterChemical StructureMolecular FormulaMolecular Weight ( g/mol )HLB ValueCritical Micelle Concentration (CMC)
This compound 6'-O-FeruloylsucroseC22H30O14518.47Not Experimentally Determined (Estimated High)Not Experimentally Determined
Sucrose Laurate Sucrose MonolaurateC24H44O12524.68.2 - 16[5][7]3.5 x 10⁻⁴ M
Sucrose Palmitate Sucrose MonopalmitateC28H52O12580.76.8[5]Not Widely Reported
Sucrose Stearate Sucrose MonostearateC30H56O12608.83 - 16[8]1.0 x 10⁻⁵ M[9]
Sucrose Oleate Sucrose MonooleateC30H54O12606.83.6[5]Not Widely Reported

Note: The HLB value of this compound is estimated to be high due to the presence of a single feruloyl group on the large hydrophilic sucrose molecule, characteristic of a monoester. The bulky and somewhat hydrophobic nature of the feruloyl group may slightly decrease its HLB compared to a saturated fatty acid of similar size.

Table 2: Emulsification Performance of Selected Sucrose Esters

Sucrose EsterEmulsion Type PreferenceEmulsion StabilityApplications
This compound O/W (Predicted)Not Experimentally DeterminedPotential in bioactive formulations
Sucrose Laurate O/W[5]Good[10]Food, cosmetics, drug delivery[7][11]
Sucrose Palmitate O/W[5]ModerateFood and cosmetic emulsions
Sucrose Stearate O/W and W/O (depending on HLB)[8]Good[12]Controlled-release tablets, dermal delivery[8][12]
Sucrose Oleate W/O[5]Good for W/O emulsions[5]Food and cosmetic emulsions

Biological Activity Profile

The unique chemical structure of this compound, incorporating a feruloyl group, suggests a range of biological activities not typically associated with common sucrose esters. Ferulic acid, a phenolic compound, is known for its antioxidant and anti-inflammatory properties. Research on feruloyl sucrose esters has indicated their potential as selective inhibitors of enzymes like α-glucosidase and tyrosinase.[13][14]

Table 3: Comparative Biological Activities

Sucrose EsterPrimary Biological ActivitiesPotential Therapeutic Applications
This compound Antioxidant, Anti-inflammatory (Predicted), α-glucosidase inhibition, Tyrosinase inhibition[13][14][15]Diabetes, Hyperpigmentation disorders, Neuroprotection
Sucrose Laurate Permeation enhancer, Antimicrobial[7]Oral drug delivery, Topical formulations
Sucrose Palmitate EmollientSkincare and cosmetic products
Sucrose Stearate Controlled-release agent[8]Oral drug delivery systems
Sucrose Oleate EmollientSkincare and cosmetic products

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Determination of Emulsion Stability

Objective: To assess the ability of a sucrose ester to stabilize an oil-in-water (O/W) or water-in-oil (W/O) emulsion over time.

Methodology:

  • Preparation of Emulsion:

    • Prepare an aqueous solution of the sucrose ester at a specified concentration (e.g., 0.5% w/v).[5]

    • For an O/W emulsion, gradually add a specified volume of oil (e.g., 40% v/v) to the aqueous phase while homogenizing at high speed for a defined period (e.g., 2 minutes).[16]

    • For a W/O emulsion, the process is reversed, with the aqueous phase added to the oil phase containing the sucrose ester.[5]

  • Stability Measurement:

    • Transfer the freshly prepared emulsion to a graduated cylinder and seal.

    • Store the emulsion at a controlled temperature (e.g., 25°C for O/W, 4°C for W/O).[5]

    • At regular intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), measure the volume of the separated aqueous or oil phase.[5]

  • Calculation of Emulsion Stability Index (ESI):

    • ESI (%) = (Volume of emulsified layer / Total volume of the mixture) x 100

MTT Assay for Cytotoxicity

Objective: To evaluate the effect of a sucrose ester on the metabolic activity of cells, as an indicator of cytotoxicity.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a series of dilutions of the sucrose ester in a suitable solvent (e.g., sterile PBS or DMSO) and further dilute in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the sucrose ester. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO or a specialized MTT solvent, to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The biological effects of sucrose esters, particularly those with phenolic acid moieties like this compound, can be attributed to their interaction with key cellular signaling pathways. The ferulic acid component of this compound suggests potential modulation of inflammatory and metabolic pathways.

experimental_workflow cluster_prep Preparation cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis and Comparison prep_se Sucrose Ester Selection (this compound vs. Others) prep_sol Solution Preparation prep_se->prep_sol hlb HLB Determination prep_sol->hlb cmc CMC Measurement prep_sol->cmc emuls Emulsification Stability Test prep_sol->emuls cyto Cytotoxicity Assay (MTT) prep_sol->cyto anti_inflam Anti-inflammatory Assay (e.g., NO production) prep_sol->anti_inflam enzyme Enzyme Inhibition Assay (e.g., α-glucosidase) prep_sol->enzyme analysis Comparative Analysis of Performance and Activity hlb->analysis cmc->analysis emuls->analysis cyto->analysis anti_inflam->analysis enzyme->analysis

Experimental Workflow for Comparative Analysis

Phenolic compounds are known to modulate the NF-κB signaling pathway, a key regulator of inflammation.[19][20]

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α receptor TLR4 / TNFR stimuli->receptor ikk IKK Complex receptor->ikk Activation arillatose_b This compound (Feruloyl Moiety) arillatose_b->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nf_kb_ikb NF-κB-IκBα Complex ikb->nf_kb_ikb Degradation nf_kb_p65 NF-κB (p65/p50) nf_kb_nuc NF-κB (p65/p50) nf_kb_p65->nf_kb_nuc Translocation nf_kb_ikb->nf_kb_p65 Release dna DNA nf_kb_nuc->dna Binding genes Pro-inflammatory Gene Expression dna->genes Transcription

Modulation of the NF-κB Signaling Pathway

The MAPK signaling pathway is involved in cellular stress responses and metabolism, and can also be influenced by bioactive compounds.[21]

mapk_pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress, Cytokines mapkkk MAPKKK (e.g., ASK1) stress->mapkkk Activation arillatose_b This compound (Feruloyl Moiety) arillatose_b->mapkkk Inhibition mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylation mapk p38 MAPK mapkk->mapk Phosphorylation tf Transcription Factors (e.g., AP-1) mapk->tf Activation response Cellular Response (Inflammation, Apoptosis) tf->response Gene Expression

Modulation of the MAPK Signaling Pathway

References

Comparative In Vitro Efficacy of Arillatose B and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative framework for evaluating the in vitro anti-inflammatory efficacy of novel compounds, using the hypothetical molecule Arillatose B as an example, against the well-established anti-inflammatory drugs Dexamethasone and Ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear presentation of comparative data to facilitate the assessment of new therapeutic candidates.

Introduction to Anti-Inflammatory Drug Efficacy Testing

The evaluation of a potential anti-inflammatory drug begins with robust in vitro assays to determine its efficacy in modulating key inflammatory pathways. A common and effective model for these initial studies is the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of a test compound to inhibit the production of these mediators is a strong indicator of its anti-inflammatory potential.

This guide outlines the standardized assays used to measure the inhibition of these four key inflammatory markers and presents benchmark data for Dexamethasone, a potent corticosteroid, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dexamethasone and Ibuprofen in LPS-stimulated RAW 264.7 cells for the inhibition of NO, PGE2, TNF-α, and IL-6. These values serve as a benchmark for assessing the potency of a novel compound like this compound.

CompoundIC50 (Nitric Oxide Inhibition)IC50 (PGE2 Inhibition)IC50 (TNF-α Inhibition)IC50 (IL-6 Inhibition)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Dexamethasone 34.60 µg/mL[1]~0.25 µM (estimated)Data not available~0.5 x 10⁻⁸ M
Ibuprofen ~200-400 µM (effective concentration)[2]Data not availableData not availableData not available

Note: The available data for IC50 values can vary between studies due to differences in experimental conditions. The values presented here are based on the available search results. Further literature review is recommended for a more comprehensive understanding.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. The following are methodologies for the key in vitro assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.[3]

  • Experimental Plating: For assays, cells are typically seeded in 96-well or 24-well plates at a density of 1.5 x 10⁵ to 5 x 10⁵ cells/mL and allowed to adhere overnight.[4][5][6]

  • Treatment Protocol:

    • The culture medium is replaced with fresh medium.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or standard drugs (Dexamethasone, Ibuprofen) for 1-2 hours.

    • Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response.[5][6]

    • The cells are then incubated for a specified period (e.g., 18-24 hours) before the supernatant is collected for analysis.[4][7]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of the experimental plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[5]

    • Incubate the mixture at room temperature for 10-15 minutes.[5]

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is generated to quantify the nitrite concentration in the samples.

Prostaglandin E2 (PGE2) Assay (ELISA)

This assay quantifies the amount of PGE2 released into the cell culture supernatant.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure PGE2 levels.

  • Procedure:

    • Collect the cell culture supernatant after the treatment period.

    • Perform the PGE2 ELISA according to the manufacturer's instructions of a commercially available kit.

    • Typically, the supernatant is added to a microplate pre-coated with a capture antibody.

    • A PGE2 conjugate and a detection antibody are added, followed by a substrate solution.

    • The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the PGE2 concentration is determined from a standard curve.

TNF-α and IL-6 Cytokine Assays (ELISA)

These assays measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

  • Principle: A sandwich ELISA is used to quantify the specific cytokine concentrations.

  • Procedure:

    • Collect the cell culture supernatant.

    • Use a commercial ELISA kit for either TNF-α or IL-6, following the manufacturer's protocol.

    • The supernatant is added to antibody-pre-coated microplate wells.

    • A biotin-conjugated detection antibody and a streptavidin-horseradish peroxidase conjugate are added sequentially.

    • A substrate solution is added to produce a colorimetric signal.

    • The absorbance is measured, and cytokine concentrations are calculated from a standard curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (e.g., 96-well plate) adhere Incubate overnight (allow cells to adhere) seed_cells->adhere pretreat Pre-treat with this compound or control drugs adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect no_assay NO Assay (Griess Reagent) collect->no_assay pge2_assay PGE2 Assay (ELISA) collect->pge2_assay cytokine_assay TNF-α & IL-6 Assays (ELISA) collect->cytokine_assay

In vitro anti-inflammatory assay workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway MAPK_pathway MAPK Pathway MyD88->MAPK_pathway IkB IκB NFkB_pathway->IkB degrades p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates COX2_pathway COX-2 Pathway PGE2 PGE2 COX2_pathway->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_pathway DNA DNA p65_p50_nuc->DNA binds iNOS_gene iNOS Gene DNA->iNOS_gene transcribes COX2_gene COX-2 Gene DNA->COX2_gene transcribes TNF_gene TNF-α Gene DNA->TNF_gene transcribes IL6_gene IL-6 Gene DNA->IL6_gene transcribes iNOS iNOS iNOS_gene->iNOS COX2 COX-2 COX2_gene->COX2 TNF TNF-α TNF_gene->TNF IL6 IL-6 IL6_gene->IL6 NO Nitric Oxide iNOS->NO COX2->PGE2 Dexamethasone Dexamethasone Dexamethasone->NFkB_pathway inhibits Dexamethasone->MAPK_pathway inhibits Ibuprofen Ibuprofen Ibuprofen->COX2 inhibits Arillatose_B This compound (?) Arillatose_B->NFkB_pathway potential target Arillatose_B->MAPK_pathway potential target Arillatose_B->COX2 potential target

LPS-induced pro-inflammatory signaling pathway.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of novel anti-inflammatory compounds like this compound. By employing the standardized protocols outlined herein and comparing the resulting data with the provided benchmarks for Dexamethasone and Ibuprofen, researchers can effectively assess the potential of new drug candidates. The provided diagrams offer a visual aid to the experimental process and the targeted biological pathways. It is anticipated that this comprehensive approach will facilitate more efficient and informed decision-making in the early stages of anti-inflammatory drug discovery.

References

Validating the Mechanism of Action of Arillatose B in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Arillatose B's cellular effects is currently challenging due to the limited publicly available data on this specific compound. Scientific literature searches did not yield sufficient information to construct a detailed comparison guide on its mechanism of action.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a well-characterized compound with a similar presumed area of activity or a compound of your choice. We can proceed with a detailed analysis of one of the following example compounds, for which extensive experimental data is available:

  • Rapamycin: An mTOR inhibitor with a well-defined signaling pathway and extensive data in various cellular models.

  • Gefitinib: An EGFR inhibitor used in cancer therapy, with a wealth of comparative studies and known resistance mechanisms.

  • Metformin: A widely used anti-diabetic drug with pleiotropic effects on cellular metabolism and signaling, offering a rich dataset for comparison.

Please indicate if you would like to proceed with one of these alternatives, or provide the name of another compound of interest. Once a compound is selected, a comprehensive guide will be generated, including:

  • Data Presentation: Summarized quantitative data in clearly structured tables for easy comparison with other relevant molecules.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature.

  • Mandatory Visualizations: Diagrams of signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language), adhering to all specified formatting requirements.

We are committed to providing an accurate and data-driven resource to support your research endeavors. We look forward to your feedback to proceed with a relevant and informative comparison guide.

Cross-Validation of Analytical Methods for Arillatose B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Quercetin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance and experimental requirements of each method, supported by experimental data.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the quantification of Quercetin using HPLC-UV, LC-MS/MS, and HPTLC, allowing for a direct comparison of their capabilities.

Performance ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 1 - 50 µg/mL[1][2]1 ng/mL - 50 ng/mL[3]100 - 400 ng/spot[4]
Correlation Coefficient (r²) > 0.999[2]> 0.997[3]> 0.998[4]
Limit of Detection (LOD) 0.014 - 0.120 µg/mL[1][5]0.3 ng/mL[3]21.96 ng/spot[6]
Limit of Quantification (LOQ) 0.043 - 0.322 µg/mL[1][5]1 ng/mL[3]Not explicitly stated
Accuracy (% Recovery) 98.4% - 100.8%[1][7]Not explicitly stated99.33% - 99.71%[6][8]
Precision (%RSD) < 2%[1][2]< 10.4%[9]< 2%[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. Below are the experimental protocols for the quantification of Quercetin using the three compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for its robustness and cost-effectiveness in quantifying compounds that possess a UV chromophore.

Instrumentation:

  • HPLC System: An Agilent 1200 HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a UV-Vis detector.[10]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[10]

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.40% phosphoric acid (49:51, v/v).[10]

  • Flow Rate: 1.0 mL/min.[1][10]

  • Column Temperature: 25°C.[10]

  • Detection Wavelength: 259 nm or 374 nm.[1][5]

  • Injection Volume: 20 µL.[10]

Sample Preparation:

  • A standard stock solution of Quercetin (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.

  • Working standard solutions are prepared by serially diluting the stock solution to achieve concentrations within the linear range.

  • Sample extracts are filtered through a 0.45 µm membrane filter prior to injection.[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying analytes at very low concentrations in complex matrices.

Instrumentation:

  • LC System: A Waters Acquity UPLC system or equivalent.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9]

Chromatographic and MS Conditions:

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[9]

  • Flow Rate: 0.4 mL/min.[3][9]

  • Column Temperature: 30°C.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[9]

Sample Preparation:

  • For plasma samples, a protein precipitation step is typically performed using a solvent like methanol.[9]

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.[9]

  • The supernatant is transferred, evaporated to dryness, and reconstituted in the mobile phase before injection.[9]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.

Instrumentation:

  • HPTLC System: A CAMAG HPTLC system or equivalent, including an automatic sample spotter, a developing chamber, and a TLC scanner.[4]

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[4]

Chromatographic Conditions:

  • Mobile Phase: A mixture of chloroform, ethyl acetate, methanol, and glacial acetic acid (5:2:1.5:0.02 v/v/v/v).[4]

  • Application: Samples and standards are applied as bands of a specific width and distance.

  • Development: The plate is developed in a saturated chamber to a certain distance.

  • Detection: Densitometric scanning is performed at a wavelength of 420 nm.[4]

Sample Preparation:

  • A standard stock solution of Quercetin (e.g., 1 mg/mL) is prepared in methanol.[4]

  • Different volumes of the stock solution are spotted on the HPTLC plate to generate a calibration curve.[4]

  • Sample extracts are prepared in methanol, centrifuged, and the supernatant is applied to the plate.[4]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Requirements B Select Appropriate Technique (HPLC, LC-MS, etc.) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E Validate F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Sample Analysis H->I Implement J Data Reporting & Interpretation I->J

Caption: Workflow for Analytical Method Validation.

Logical_Relationship_Diagram cluster_analyte Analyte Properties cluster_method Method Selection Concentration Expected Concentration Range HPLC HPLC-UV Concentration->HPLC Moderate to High Conc. LCMS LC-MS/MS Concentration->LCMS Low Conc. HPTLC HPTLC Concentration->HPTLC Screening/Semi-Quantitative Matrix Sample Matrix Complexity Matrix->HPLC Low to Moderate Complexity Matrix->LCMS High Complexity Matrix->HPTLC Simpler Matrices Structure Chemical Structure (e.g., Chromophore) Structure->HPLC UV Chromophore Present Structure->LCMS Ionizable

Caption: Factors Influencing Analytical Method Selection.

References

Comparative cytotoxicity of Arillatose B on cancerous vs. normal cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the cytotoxic effects of a specific compound on cancerous versus normal cell lines is crucial for evaluating its potential as a therapeutic agent. However, a comprehensive search of scientific literature reveals no compound named "Arillatose B." It is possible that this is a novel or proprietary compound with limited public data, or the name may be a misnomer.

As an alternative, this guide presents a comparative analysis of the cytotoxicity of Aralin , a cytotoxic protein isolated from the plant Aralia elata.[1][2] Aralin has demonstrated selective cytotoxicity, showing greater potency against cancerous or virus-transformed cells compared to their normal counterparts.[2]

Comparative Cytotoxicity of Aralin

Initial studies have shown that Aralin exhibits a significant differential in its cytotoxic effects between normal and transformed cell lines.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineCell TypeIC50 (ng/ml)
WI-38Normal human lung fibroblast10
VA-13SV40-transformed human lung fibroblast0.8
HeLaHuman cervical carcinoma0.08
HL-60Human promyelocytic leukemiaNot specified

Data sourced from Cancer Letters, 2003.[2]

The data clearly indicates that Aralin is significantly more cytotoxic to the transformed lung fibroblast cell line (VA-13) and the cervical cancer cell line (HeLa) than to the normal lung fibroblast cell line (WI-38).[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following is a generalized methodology based on standard cytotoxicity assays.

Cell Culture and Treatment:

  • Cell Lines: WI-38 (normal human lung fibroblast) and VA-13 (SV40-transformed human lung fibroblast) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Compound Preparation: Aralin, purified from the shoots of Aralia elata, was dissolved in a suitable solvent to create a stock solution.[2]

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing various concentrations of Aralin.

Cytotoxicity Assay (MTT Assay):

  • After a predetermined incubation period (e.g., 24, 48, or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and a solvent (such as DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture (Normal & Cancerous Lines) seeding Cell Seeding in Plates cell_culture->seeding compound_prep Aralin Preparation treatment Treatment with Aralin (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for determining the comparative cytotoxicity of Aralin.

Proposed Apoptotic Signaling Pathway of Aralin

Studies indicate that Aralin induces apoptosis, or programmed cell death, in cancer cells.[2] This is supported by observations of DNA fragmentation in HL-60 cells, a hallmark of apoptosis.[2] The process is also shown to be suppressed by caspase-specific inhibitors, suggesting a caspase-dependent pathway.[2]

apoptosis_pathway Aralin Aralin Cell Cancer Cell Aralin->Cell Caspase_Activation Caspase Activation Cell->Caspase_Activation Induces DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed mechanism of Aralin-induced apoptosis in cancer cells.

References

A Comparative Analysis of the Structure-Activity Relationships of Sucrose Esters and Phenolic Glycosides as Bioactive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct structure-activity relationship (SAR) studies on Arillatose B and its synthetic analogs are not extensively available in current literature, a wealth of information exists for structurally related compounds, particularly sucrose esters and phenolic glycosides. This guide provides a comparative overview of the SAR of these classes of molecules, offering insights that could inform future research and development of this compound analogs. The data presented is compiled from various studies on natural and synthetic glycosidic compounds, highlighting key structural features that influence their biological activities.

I. Comparative Biological Activities of Acylated Glycosides

The biological activity of acylated glycosides is significantly influenced by the nature and position of the acyl groups, as well as the core glycosidic structure. The following table summarizes the inhibitory activities of various acylated glycosides against different enzymes, providing a basis for understanding their potential therapeutic applications.

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 (µM)Key Structural Features Influencing Activity
Cinnamoyl Sucrose Esters Tetra-cinnamoyl sucrose esterα-glucosidaseSignificantly lower than acarboseIncreased number of cinnamoyl moieties enhances inhibitory activity.[1]
α-amylaseNear complete inhibitionThe position of cinnamoylation and presence of other groups like acetyls fine-tune selectivity.[1]
Flavonol Glycosides Polygalin HXanthine Oxidase9.48Specific patterns of hydroxylation and glycosylation on the flavonoid core are crucial for potent inhibition.[2]
Polygalin IXanthine Oxidase8.31
Polygalin DXanthine Oxidase16.00
Phenolic Glycosides Tenuifoliside AJNK MAPK & NF-κB-The specific nature of the phenolic acid and its linkage to the sugar are key determinants of anti-inflammatory activity.
6-O-Sucrose Monoesters Sucrose palmitoleateCandida albicans16 (MIC)The chain length and degree of unsaturation of the fatty acid tail influence antifungal potency.
Fusarium spp.32 (MIC)
Aspergillus fumigatus64 (MIC)

II. Structure-Activity Relationship Insights

A. Acylated Sucrose Esters as Enzyme Inhibitors:

The degree and position of acylation on the sucrose core are critical determinants of biological activity. Studies on cinnamoyl sucrose esters have demonstrated that an increase in the number of cinnamoyl moieties leads to enhanced inhibition of α-glucosidase.[1] The selectivity for α-glucosidase over α-amylase can be modulated by the specific substitution pattern of these acyl groups, which is a desirable trait for developing anti-diabetic agents with fewer side effects.[1]

B. Phenolic Glycosides as Anti-Inflammatory Agents:

Phenolic glycosides, which consist of a sugar moiety linked to a phenolic acid, exhibit a range of biological activities, including anti-inflammatory effects. The nature of the phenolic acid (e.g., ferulic acid, caffeic acid) and its point of attachment to the sugar are crucial for activity. For instance, certain phenolic glycosides from Polygala tenuifolia have been shown to inhibit pro-inflammatory cytokine production. The anti-inflammatory potency of these compounds is often linked to their ability to interfere with signaling pathways such as the NF-κB and MAPK pathways.

C. Flavonol Glycosides as Xanthine Oxidase Inhibitors:

Flavonol glycosides isolated from Polygala species have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in gout.[2] The SAR of these compounds indicates that the hydroxylation pattern on the flavonoid backbone and the nature and attachment point of the sugar moiety are key for potent inhibition.[2]

III. Experimental Protocols

A. General Procedure for Synthesis of 6-O-Sucrose Monoesters (Modified Mitsunobu Reaction):

A representative protocol for the synthesis of 6-O-sucrose monoesters involves a modified Mitsunobu reaction. To a solution of unprotected sucrose and the corresponding fatty acid in a suitable aprotic solvent, a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) are added at room temperature. The reaction mixture is stirred for a specified period, and the product is then purified by column chromatography. This method offers a regioselective approach to acylate the primary hydroxyl group at the 6-position of the glucose unit in sucrose.

B. In Vitro α-Glucosidase Inhibition Assay:

The inhibitory activity of test compounds against α-glucosidase is typically evaluated using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme and the test compound are pre-incubated in a buffer solution (e.g., phosphate buffer, pH 6.8) at 37°C. The reaction is initiated by the addition of pNPG, and the absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is then calculated.

C. Anti-Inflammatory Activity Assay in LPS-Stimulated Macrophages:

The anti-inflammatory effects of compounds can be assessed by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Cells are pre-treated with the test compounds for a certain period before stimulation with LPS. The concentration of NO in the culture supernatant is determined using the Griess reagent. Cytokine levels are quantified using commercially available ELISA kits.

IV. Visualizing Structure-Activity Logic and Experimental Workflow

The following diagrams illustrate the general principles of structure-activity relationships for acylated glycosides and a typical workflow for their biological evaluation.

SAR_Logic cluster_SAR Structure-Activity Relationship Logic Core_Glycoside Core Glycoside (e.g., Sucrose, Flavonoid) Biological_Activity Biological Activity (e.g., Enzyme Inhibition, Anti-inflammatory) Core_Glycoside->Biological_Activity Determines core scaffold Acyl_Group Acyl Group (Nature & Position) Acyl_Group->Biological_Activity Modulates potency & selectivity

Caption: General logic of structure-activity relationships for acylated glycosides.

Experimental_Workflow cluster_Workflow Experimental Workflow for SAR Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Biological_Assay In Vitro Biological Assays Purification->Biological_Assay Data_Analysis Data Analysis (IC50/MIC determination) Biological_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation

Caption: A typical experimental workflow for structure-activity relationship studies.

V. Conclusion

The exploration of structure-activity relationships among sucrose esters and phenolic glycosides provides a valuable framework for the rational design of novel bioactive compounds. While specific SAR data for this compound analogs is currently limited, the principles derived from these related classes of natural products offer a strong starting point. Future research focused on the synthesis and biological evaluation of this compound derivatives, guided by the insights presented in this guide, holds the potential to uncover novel therapeutic agents with improved efficacy and selectivity.

References

Head-to-head comparison of Arillatose B and resveratrol bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of Arillatose B and the well-studied polyphenol, resveratrol, reveals significant disparities in the available research data. While resveratrol has been the subject of extensive investigation, leading to a wealth of information on its antioxidant, anti-inflammatory, and anti-cancer properties, data on the bioactivity of this compound is notably scarce in publicly accessible scientific literature.

This guide aims to provide a detailed comparison based on the available information. However, the lack of substantial experimental data for this compound presents a significant limitation to a direct and comprehensive head-to-head analysis.

I. Overview of Bioactivities

Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has demonstrated a broad spectrum of biological effects.[1][2] Its therapeutic potential is attributed to its potent antioxidant, anti-inflammatory, and anti-cancer activities.[1][3][4] In contrast, this compound, identified chemically as 6-O-feruloylsucrose, is a less-studied compound. While some research has explored the bioactivities of feruloylated oligosaccharides and related compounds, specific data on this compound remains limited.

II. Comparative Data on Bioactivities

Due to the lack of available experimental data for this compound, a quantitative comparison table cannot be generated at this time. The following sections will detail the known bioactivities of resveratrol.

Resveratrol: A Multi-Target Bioactive Compound

A. Antioxidant Activity:

Resveratrol is a well-documented antioxidant.[1] It can directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes.[1]

  • Experimental Protocol: DPPH Radical Scavenging Assay A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of the compound to donate an electron or hydrogen atom to the stable DPPH radical is measured spectrophotometrically. The discoloration of the DPPH solution indicates the scavenging capacity of the antioxidant.

B. Anti-inflammatory Activity:

Resveratrol exerts its anti-inflammatory effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][5] It can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.[1]

  • Experimental Protocol: Lipopolysaccharide (LPS)-induced Inflammation in Macrophages RAW 264.7 macrophage cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The production of inflammatory markers like nitric oxide (NO) and pro-inflammatory cytokines is then measured in the presence and absence of the test compound. The reduction in these markers indicates the anti-inflammatory potential of the compound.

C. Anti-cancer Activity:

Resveratrol has been shown to inhibit all stages of carcinogenesis: initiation, promotion, and progression.[6][7] It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors).[6][7]

  • Experimental Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are soluble in an organic solvent. The absorbance of the colored solution is quantified by a spectrophotometer and is proportional to the number of viable cells. A decrease in cell viability in the presence of the compound suggests cytotoxic or anti-proliferative effects.

III. Signaling Pathways

The biological effects of resveratrol are mediated through its interaction with various cellular signaling pathways.

Resveratrol's Key Signaling Pathways

Resveratrol is known to modulate several key signaling pathways involved in cellular processes like inflammation, cell survival, and apoptosis.

Resveratrol_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway Resveratrol Resveratrol NFkB NF-κB Resveratrol->NFkB Inhibits MAPK MAPK Resveratrol->MAPK Inhibits Apoptosis Apoptosis Resveratrol->Apoptosis Induces CellCycle Cell Cycle Arrest Resveratrol->CellCycle Induces Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory\nCytokines Regulates MAPK->Pro-inflammatory\nCytokines Regulates

Caption: Key signaling pathways modulated by resveratrol.

IV. Conclusion

While resveratrol has been extensively studied, demonstrating significant antioxidant, anti-inflammatory, and anti-cancer properties through the modulation of various signaling pathways, there is a profound lack of publicly available scientific data on the bioactivity of this compound. Further research, including in vitro and in vivo studies, is imperative to elucidate the potential biological activities of this compound and to enable a meaningful and direct comparison with well-established bioactive compounds like resveratrol. Without such data, any claims regarding the efficacy of this compound remain unsubstantiated. Researchers and drug development professionals are encouraged to pursue investigations into the bioactivity of this compound to fill this critical knowledge gap.

References

Independent Verification of Arillatose B's Biological Effects: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data on the biological effects of Arillatose B, a sucrose ester also known as 6'-O-Feruloylsucrose. While its chemical identity and natural sources have been documented, no peer-reviewed studies detailing its specific pharmacological activities, mechanism of action, or quantitative biological data could be identified. Consequently, an independent verification and comparison of its reported biological effects are not possible at this time.

This guide sought to provide researchers, scientists, and drug development professionals with an objective comparison of this compound's performance against other alternatives, supported by experimental data. However, the foundational information required for such a comparison—published research on the compound's biological activity—appears to be non-existent in the public domain.

Chemical Identity and Natural Occurrences

This compound is a natural product with the chemical formula C₂₂H₃₀O₁₄ and a CAS number of 137941-45-8. It is structurally identified as 6'-O-Feruloylsucrose.

The compound has been isolated from several plant species, including:

  • Polygala arillata

  • Veronica pulvinaris

  • Aristolochia cretica

  • Catalpa fargesii f. duclouxii

While the plants themselves have been studied for their traditional medicinal uses and have been found to contain a variety of other bioactive compounds, the specific biological roles of this compound remain uncharacterized in the available literature. For instance, species of Polygala are known for their use in traditional medicine for ailments like cough and bronchitis, and studies have identified various bioactive compounds within the genus.[1] Similarly, the genus Aristolochia is known for its unique chemical constituents, such as aristolochic acids, which have been studied for their various biological activities.[2][3] The Veronica genus also has a history of use in traditional medicine for a range of conditions.[4][5] However, these studies do not provide specific data on the effects of this compound.

Data Unavailability and Future Directions

The absence of published data on the biological effects of this compound prevents the creation of the requested comparison guides, data tables, and signaling pathway diagrams. To fulfill the core requirements of this topic, primary research would be necessary to:

  • Determine the biological activities of this compound: This would involve a broad range of in vitro and in vivo screening assays to identify any pharmacological effects.

  • Elucidate the mechanism of action: Once an activity is identified, further studies would be needed to understand the molecular pathways through which this compound exerts its effects.

  • Generate quantitative data: Dose-response studies and other quantitative experiments would be required to establish the potency and efficacy of the compound.

  • Compare with alternatives: Once the biological profile of this compound is established, it could then be compared with other compounds that have similar effects.

Below is a conceptual workflow that would be necessary to generate the data for an independent verification of this compound's biological effects.

G cluster_0 Phase 1: Discovery and Initial Characterization cluster_1 Phase 2: In-depth Mechanistic Studies cluster_2 Phase 3: Comparative Analysis Isolation Isolation of this compound from natural sources Screening Broad Biological Screening (e.g., cytotoxicity, receptor binding) Isolation->Screening Compound for Testing Hit_ID Identification of Potential Biological Activity ('Hit') Screening->Hit_ID Identifies Activity MoA Mechanism of Action Studies (e.g., signaling pathway analysis) Hit_ID->MoA Initiates Further Study Dose_Response Dose-Response and Potency Determination (IC50/EC50) MoA->Dose_Response Informs Potency Testing In_Vivo In Vivo Model Testing (if applicable) Dose_Response->In_Vivo Guides In Vivo Dosing Alternative_Selection Selection of Alternative Compounds for Comparison In_Vivo->Alternative_Selection Provides Basis for Comparison Comparative_Assays Head-to-Head Comparative Assays Alternative_Selection->Comparative_Assays Compounds to Compare Data_Analysis Quantitative Data Analysis and Comparison Comparative_Assays->Data_Analysis Generates Comparative Data

Caption: Conceptual workflow for the experimental verification of this compound's biological effects.

Until such primary research is conducted and published, a comprehensive and independent verification of the reported biological effects of this compound remains beyond the scope of publicly accessible information. Researchers interested in this compound would need to undertake foundational studies to characterize its biological properties.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Arillatose B

Author: BenchChem Technical Support Team. Date: November 2025

I. Characterization of Arillatose B for Disposal

This compound is a natural product isolated from plant sources. Its fundamental structure as a sucrose ester indicates a low likelihood of significant toxicity or environmental hazard.

Property Information
Chemical Name This compound; 6'-O-Feruloylsucrose
CAS Number 137941-45-8
Molecular Formula C22H30O14
Likely Hazard Class Non-hazardous solid organic compound

II. Pre-Disposal Safety and Handling

Before initiating any disposal procedure, ensure that all relevant safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Consult Local Regulations: Disposal procedures for laboratory waste are governed by institutional, local, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2]

  • Avoid Contamination: Do not mix this compound with other chemical waste streams unless explicitly instructed to do so by your EHS department.[1]

III. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and whether it has been contaminated with hazardous substances.

A. Disposal of Uncontaminated Solid this compound

As a non-hazardous solid organic chemical, uncontaminated this compound can typically be disposed of as regular laboratory waste, provided it is not classified as a regulated hazardous waste by the Environmental Protection Agency (EPA) or local authorities.[2][3]

  • Containerization: Place the solid this compound in a securely sealed, clearly labeled container. The label should indicate the contents ("this compound, Non-hazardous Solid Waste") and the date of disposal.

  • Packaging: For disposal in the regular trash, ensure the container is robust to prevent accidental opening and spillage.[2] It is good practice to place the primary container inside a secondary, larger container for added security.

  • Final Disposal: Dispose of the packaged waste in the designated laboratory solid waste stream, as directed by your institution's waste management plan.[4]

B. Disposal of this compound in Aqueous Solution

For dilute, non-hazardous aqueous solutions of this compound, drain disposal may be permissible, contingent on local regulations. Sugar solutions are often permitted for drain disposal.[5]

  • Verify Permissibility: Confirm with your institution's EHS department that the drain disposal of non-hazardous, biodegradable sugar solutions is allowed.

  • Dilution: If permitted, dilute the this compound solution with a large volume of water.

  • Drain Disposal: Pour the diluted solution down a laboratory sink, followed by flushing with copious amounts of water to ensure it is cleared from the plumbing system.[2]

C. Disposal of Contaminated this compound

If this compound has been in contact with or is mixed with hazardous materials (e.g., flammable solvents, toxic reagents, heavy metals), it must be treated as hazardous waste.

  • Hazard Identification: Identify the hazardous substance contaminating the this compound. The disposal protocol will be dictated by the nature of the contaminant.

  • Segregation and Labeling: Segregate the contaminated waste into a designated hazardous waste container. The container must be clearly labeled with the full chemical names of all components, including "this compound" and the hazardous contaminant(s), along with appropriate hazard symbols.

  • Hazardous Waste Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.[6]

IV. Experimental Workflow and Decision Making

The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound.

ArillatoseB_Disposal_Workflow start Start: this compound for Disposal is_contaminated Is the this compound contaminated with hazardous material? start->is_contaminated is_solid Is the this compound in solid form? is_contaminated->is_solid No hazardous_waste Treat as Hazardous Waste: - Segregate and label clearly - Contact EHS for pickup is_contaminated->hazardous_waste Yes solid_disposal Solid Non-Hazardous Disposal: - Securely containerize and label - Dispose in designated solid waste is_solid->solid_disposal Yes check_drain_disposal Check Local Regulations for Drain Disposal of Non-Hazardous Sugar Solutions is_solid->check_drain_disposal No (in solution) end End of Disposal Process hazardous_waste->end solid_disposal->end drain_disposal_allowed Drain Disposal Permitted: - Dilute with copious water - Flush down the drain check_drain_disposal->drain_disposal_allowed Yes collect_as_aqueous_waste Collect as Non-Hazardous Aqueous Waste: - Containerize and label - Follow institutional guidelines check_drain_disposal->collect_as_aqueous_waste No drain_disposal_allowed->end collect_as_aqueous_waste->end

This compound Disposal Decision Workflow

By adhering to these procedures and consulting with your local safety officers, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

References

Essential Safety and Handling of Arillatose B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Arillatose B. It outlines necessary personal protective equipment (PPE), and a general operational plan for handling and disposal.

Personal Protective Equipment (PPE)

Due to the unknown specific toxicological properties of this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Respiratory Respirator with appropriate particulate filterA fitted respirator is crucial to prevent inhalation of fine powder, which is a primary route of exposure for powdered compounds.[1]
Hands Chemical-resistant gloves (e.g., Nitrile)Protects against dermal absorption. Gloves should be inspected before use and changed frequently, especially if contaminated.[1][2][3]
Eyes Safety goggles or a face shieldProvides protection against splashes and airborne particles.[2][3][4] A face shield offers broader protection and should be used when significant splashing is possible.
Body Laboratory coat or chemical-resistant suitA lab coat protects skin and personal clothing from contamination.[1][2][3] For larger quantities or tasks with a high risk of spillage, a chemical-resistant suit may be necessary.
Feet Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational Workflow for Handling this compound

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal. This procedural guidance is designed to minimize exposure and ensure a safe working environment.

ArillatoseB_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area 1. Designate Work Area don_ppe 2. Don Full PPE prep_area->don_ppe Ensure area is clean and equipped weigh 3. Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to handling dissolve 4. Dissolve in Solvent weigh->dissolve Use appropriate solvent decontaminate_tools 5. Decontaminate Glassware and Tools dissolve->decontaminate_tools After experiment completion decontaminate_area 6. Clean Work Area decontaminate_tools->decontaminate_area Follow with area cleaning dispose_waste 7. Dispose of Waste decontaminate_area->dispose_waste Collect all contaminated materials doff_ppe 8. Doff PPE dispose_waste->doff_ppe Follow institutional hazardous waste protocols exit_lab Exit Laboratory doff_ppe->exit_lab Wash hands thoroughly

Safe handling workflow for this compound.

Detailed Experimental Protocols

Given the absence of specific studies on this compound, detailed experimental protocols are not available. However, the following general procedures should be adapted for any work involving this compound:

1. Designated Work Area:

  • All work with powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the dispersal of airborne particles.[1][2]

  • Cover the work surface with absorbent, disposable bench paper to contain any spills.

2. Weighing and Aliquoting:

  • Weigh the compound in an enclosure with proper ventilation to avoid inhalation of the powder.

  • Use anti-static weigh boats or paper to prevent the powder from clinging to surfaces.

  • Keep the container of the compound closed as much as possible.

3. Dissolving the Compound:

  • If the experimental protocol requires this compound to be in solution, add the solvent to the weighed powder slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

4. Decontamination and Waste Disposal:

  • All glassware and tools that have come into contact with this compound should be decontaminated. This can typically be done by rinsing with an appropriate solvent, followed by a thorough washing with soap and water.

  • All disposable items, including gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container.

  • Follow all institutional and local regulations for the disposal of chemical waste.[5]

5. Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In case of inhalation, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • In case of a spill, evacuate the immediate area. The spill should be cleaned up by trained personnel wearing appropriate PPE. The spilled powder should be carefully collected with a damp cloth or absorbent material to avoid creating dust, and placed in a sealed container for disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arillatose B
Reactant of Route 2
Arillatose B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.